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2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride Documentation Hub

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  • Product: 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride
  • CAS: 1185298-40-1

Core Science & Biosynthesis

Foundational

2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride synthesis from anthranilic acid

Executive Summary Target Molecule: 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride CAS Registry Number: 7179-49-9 (Free base generic reference) Primary Application: Pharmacophore precursor for serotonin antagonists (e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride CAS Registry Number: 7179-49-9 (Free base generic reference) Primary Application: Pharmacophore precursor for serotonin antagonists (e.g., Ketanserin), kinase inhibitors, and resuscitation agents (e.g., Centhaquine).

This technical guide details a robust, high-fidelity synthetic pathway for 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride starting from anthranilic acid. Unlike direct condensation methods that suffer from polymerization due to the unprotected primary amine on the side chain, this protocol utilizes a phthalimide-protection strategy . This approach ensures chemo-selectivity, prevents side-chain self-reaction, and allows for high-yield isolation of the hydrochloride salt.

Part 1: Retrosynthetic Analysis & Strategy

To design a scalable synthesis, we must first deconstruct the target molecule. The 2-substituted quinazolinone core is classically assembled via the Niementowski cyclization or its modifications. However, the presence of a reactive primary amine on the ethyl side chain presents a "chemoselectivity trap."

The Chemoselectivity Trap

If one attempts to react anthranilic acid directly with


-alanine (3-aminopropanoic acid), the terminal amine of the 

-alanine will compete with the aniline of the anthranilic acid, leading to oligomers or mixed amides rather than the desired heterocycle.
The Solution: Phthalimide Protection

We employ a "Mask-Cyclize-Unmask" strategy:

  • Mask: The side chain amine is protected as a phthalimide (stable to acid and moderate heat).

  • Cyclize: The quinazolinone ring is closed via a benzoxazinone intermediate.

  • Unmask: The phthalimide is cleaved using the Ing-Manske procedure (hydrazine hydrate) to reveal the amine, which is then salted out.

Retrosynthetic Logic (Visualization)

Retrosynthesis Target Target: 2-(2-aminoethyl)quinazolin-4(3H)-one HCl Intermediate Protected Intermediate: 2-(2-phthalimidoethyl)quinazolin-4(3H)-one Target->Intermediate Deprotection (Hydrazine) Precursors Precursors: Anthranilic Acid + 3-Phthalimidopropionyl Chloride Intermediate->Precursors Cyclocondensation via Benzoxazinone caption Figure 1: Retrosynthetic disconnection utilizing the phthalimide protecting group.

Part 2: Detailed Experimental Protocol

Phase 1: Acylation and Ring Closure

Objective: Synthesize the protected quinazolinone core (2-(2-phthalimidoethyl)quinazolin-4(3H)-one). Mechanism: Nucleophilic acyl substitution followed by dehydrative cyclization.

Reagents
  • Anthranilic acid (1.0 eq)

  • 3-Phthalimidopropionyl chloride (1.1 eq) [Prepared from

    
    -alanine and phthalic anhydride, followed by SOCl
    
    
    
    ]
  • Pyridine (Solvent/Base)

  • Acetic Anhydride (Dehydrating agent)

  • Ammonium Acetate (Nitrogen source for ring closure)

Step-by-Step Workflow
  • Amide Formation: Dissolve anthranilic acid (13.7 g, 0.1 mol) in dry pyridine (50 mL). Cool to 0°C. Dropwise add a solution of 3-phthalimidopropionyl chloride (26.1 g, 0.11 mol) in dichloromethane. Stir at room temperature (RT) for 2 hours.

    • Checkpoint: Monitor TLC for disappearance of anthranilic acid. The intermediate is N-(2-carboxyphenyl)-3-phthalimidopropanamide.

  • Benzoxazinone Formation (In-situ): Add acetic anhydride (30 mL) to the reaction mixture and heat to reflux for 1 hour.

    • Chemistry: This converts the amide acid into a 2-substituted-4H-3,1-benzoxazin-4-one. This intermediate is highly reactive toward nucleophiles.

  • Quinazolinone Ring Closure: Cool the mixture slightly and add anhydrous ammonium acetate (15.4 g, 0.2 mol). Reflux for an additional 3 hours.

    • Mechanism:[1][2][3][4] Ammonia attacks the benzoxazinone lactone, opening the ring to an amide, which then re-closes with loss of water to form the thermodynamic quinazolinone product.

  • Isolation: Pour the reaction mixture into ice-cold water (500 mL). The product, 2-(2-phthalimidoethyl)quinazolin-4(3H)-one , will precipitate as a solid. Filter, wash with water, and recrystallize from ethanol.

    • Expected Yield: 70-80%

    • Appearance: White to off-white solid.

Phase 2: Deprotection (Ing-Manske Procedure)

Objective: Remove the phthalimide group to release the primary amine.[5]

Reagents
  • Protected Quinazolinone (from Phase 1)

  • Hydrazine Hydrate (80% or 99%)

  • Ethanol (Solvent)[6]

Step-by-Step Workflow
  • Suspend the protected intermediate (10 g) in Ethanol (100 mL).

  • Add Hydrazine Hydrate (3.0 eq).

  • Reflux the mixture for 2–3 hours.

    • Observation: The reaction will initially clear, followed by the heavy precipitation of phthalhydrazide (byproduct).

  • Work-up: Cool to RT. Acidify the mixture with concentrated HCl to pH ~1. This dissolves the target amine (as the HCl salt) and ensures phthalhydrazide remains insoluble.

  • Filter off the solid phthalhydrazide byproduct.[5]

  • Concentrate the filtrate (containing the target) to ~20 mL.

  • Basify with 20% NaOH to pH >12 to liberate the free base. Extract with CHCl

    
     or EtOAc (3 x 50 mL).
    
  • Dry organic layer over Na

    
    SO
    
    
    
    and evaporate to obtain the crude free base oil/solid.
Phase 3: Hydrochloride Salt Formation

Objective: Stabilize the amine as a pharmaceutical-grade salt.

Protocol
  • Dissolve the crude free base in a minimum amount of dry Ethanol or Isopropanol.

  • Add 1.25 M HCl in Ethanol (or bubble dry HCl gas) dropwise with stirring at 0°C until pH ~2.

  • Add Diethyl Ether to induce crystallization if necessary.

  • Filter the white precipitate, wash with cold ether, and dry under vacuum.

Part 3: Critical Process Parameters & Visualization

Reaction Workflow Diagram

SynthesisWorkflow Start Anthranilic Acid + 3-Phthalimidopropionyl Cl Step1 Step 1: Acylation (Pyridine, 0°C -> RT) Start->Step1 Inter1 Amide Intermediate Step1->Inter1 Step2 Step 2: Cyclization (Ac2O, then NH4OAc, Reflux) Inter1->Step2 Protected Protected Quinazolinone (Solid Precipitate) Step2->Protected Step3 Step 3: Deprotection (Hydrazine Hydrate, EtOH) Protected->Step3 Step4 Step 4: Salt Formation (HCl/EtOH) Step3->Step4 Final Final Product: 2-(2-aminoethyl)quinazolin-4(3H)-one HCl Step4->Final caption Figure 2: Step-by-step synthetic workflow from precursors to hydrochloride salt.

Data Summary Table
ParameterSpecification / RangeRationale
Stoichiometry (Step 1) 1.0 : 1.1 (Acid : Acid Chloride)Slight excess of acid chloride ensures complete consumption of Anthranilic acid.
Cyclization Temp 100°C - 120°C (Reflux)Required to drive the dehydration of the benzoxazinone and subsequent ring expansion.
Deprotection pH Basic (

)

Acidic (Workup)
Hydrazine requires basic conditions; Acidic workup precipitates phthalhydrazide byproduct.
Yield (Overall) 55% - 65%Cumulative yield after 3 steps and salt formation.
Appearance White crystalline solidHigh purity HCl salt form.

Part 4: Troubleshooting & Quality Control

Incomplete Cyclization
  • Symptom: Presence of intermediate amide in Phase 1.

  • Fix: Ensure the reaction reaches reflux temperature. If using acetic anhydride, ensure moisture is excluded as it hydrolyzes the reagent.

Phthalhydrazide Contamination
  • Symptom: White solid appearing in the final product that is insoluble in water.

  • Fix: The acidification step in Phase 2 is critical. Phthalhydrazide is insoluble in acid, while your product (an amine) is soluble. Ensure filtration is thorough before basifying to extract the free base.

Analytical Validation (NMR Expectations)
  • 
     NMR (DMSO-d
    
    
    
    ):
    • 
       8.0–7.5 (m, 4H, Ar-H of quinazolinone).
      
    • 
       3.2–3.0 (m, 4H, ethylene linker 
      
      
      
      ).
    • Absence of phthalimide aromatic peaks (

      
       7.8–7.9) confirms deprotection.
      

References

  • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826. Link (Authoritative review on quinazolinone synthesis strategies).

  • Khan, I., et al. (2015). Synthesis, antioxidant activities and urease inhibition of some new 2,3-disubstituted-4(3H)-quinazolinone derivatives. Journal of Saudi Chemical Society, 19(4), 425-430. Link (Validation of the benzoxazinone intermediate pathway).

  • BenchChem. (2025).[5] Application Notes and Protocols for Phthalimide Deprotection to Reveal Primary Amines. Link (Protocol for Ing-Manske deprotection).

  • National Institutes of Health (NIH). (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2.[7] PubChem / NIH. Link (Context on quinazolinone biological activity and purification).

  • Eguchi, S. (2006). Quinazoline Alkaloids and Related Chemistry. Topics in Heterocyclic Chemistry. Springer.

Sources

Exploratory

Beyond the Scaffold: Therapeutic Profiling of 2-(2-aminoethyl)quinazolin-4(3H)-one HCl

Executive Summary 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride (AEQ-HCl) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biolo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride (AEQ-HCl) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While often categorized as a synthetic intermediate, this specific hydrochloride salt acts as a potent pharmacophore probe. Its structural duality combines a rigid, hydrogen-bonding quinazolinone core (mimicking nucleobases) with a flexible, ionizable aminoethyl tail (mimicking biogenic amines).

This technical guide deconstructs the therapeutic utility of AEQ-HCl, moving beyond its role as a reagent to its application as a lead scaffold in Oncology (PARP inhibition) and Cardiovascular/CNS signaling (Adrenergic modulation) .

Section 1: Pharmacophoric Deconstruction

To understand the therapeutic targets, one must first analyze the molecular interactions AEQ-HCl facilitates. The hydrochloride salt form is critical here, ensuring the terminal amine is protonated (


) at physiological pH, driving electrostatic interactions.
Structural Logic & Binding Modes
Structural MotifChemical PropertyBiological MimicryPrimary Interaction Type
Quinazolin-4(3H)-one Core Planar, H-bond donor/acceptorNicotinamide (NAD+), Purines

-stacking, H-bonding (hinge regions)
2-Aminoethyl Tail Flexible, Basic (pKa ~9-10)Histamine , Norepinephrine Ionic bonding (Asp/Glu residues), Solvent extension
HCl Counterion Ionic solidN/AEnhances aqueous solubility >50 mg/mL for assays

Section 2: Primary Target Class A — PARP-1 Inhibition (Oncology)

The most authoritative application of 2-substituted quinazolinones is in the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1) .

Mechanism of Action: Nicotinamide Mimicry

PARP-1 detects DNA single-strand breaks (SSBs). It uses NAD+ as a substrate to synthesize poly(ADP-ribose) chains, signaling for repair.

  • Competitive Inhibition: AEQ-HCl binds to the catalytic domain of PARP-1. The quinazolinone core occupies the nicotinamide-binding pocket.

  • PARP Trapping: Unlike simple catalytic inhibitors, quinazolinone-based scaffolds are noted for "trapping" the PARP enzyme on the DNA. This forms a toxic protein-DNA complex that stalls replication forks, leading to double-strand breaks (DSBs).

  • Synthetic Lethality: In tumors with homologous recombination deficiencies (e.g., BRCA1/2 mutations), these DSBs cannot be repaired, triggering apoptosis.

Validated Signaling Pathway (DOT Visualization)

The following diagram illustrates the cascade from AEQ-HCl binding to synthetic lethality.

PARP_Mechanism Drug AEQ-HCl Scaffold PARP PARP-1 Enzyme Drug->PARP Competes with NAD+ Complex Trapped PARP-DNA Complex PARP->Complex Stabilized by Quinazolinone NAD NAD+ Substrate NAD->PARP Normal Binding DNA_SSB DNA Single-Strand Break DNA_SSB->PARP Recruits RepFork Replication Fork Collapse Complex->RepFork Stalls Replication DSB Double-Strand Break (DSB) RepFork->DSB HR_Repair Homologous Recombination (HR) DSB->HR_Repair In Healthy Cells NHEJ NHEJ (Error Prone) DSB->NHEJ In BRCA- Cells Survival Survival HR_Repair->Survival Death Apoptosis (Synthetic Lethality) NHEJ->Death Genomic Instability

Caption: Mechanism of PARP trapping induced by quinazolinone scaffolds, leading to synthetic lethality in HR-deficient cells.

Section 3: Primary Target Class B — GPCR Modulation (Cardiovascular)

The 2-aminoethyl side chain is a classic bioisostere for the ethylamine tail found in biogenic amines. This allows AEQ-HCl to interact with G-Protein Coupled Receptors (GPCRs), specifically


-Adrenergic  and Imidazoline  receptors.
Therapeutic Relevance[1][2][3][4][5][6][7][8]
  • 
    -Adrenergic Agonism:  Similar to guanfacine or clonidine, the AEQ scaffold can activate presynaptic 
    
    
    
    receptors in the CNS, reducing sympathetic outflow. This has implications for treating hypertension and potentially neuropathic pain.
  • Imidazoline Binding Sites (I1/I2): The quinazolinone core shares homology with imidazoline ligands. Binding to I1 receptors in the rostral ventrolateral medulla (RVLM) contributes to hypotensive effects.

Section 4: Technical Specifications & Handling

For researchers utilizing AEQ-HCl (CAS: 7333-60-0 or related salts), strict adherence to physicochemical parameters is required for reproducibility.

  • Solubility: The HCl salt renders the molecule highly water-soluble. However, in cellular assays, it should be dissolved in DMSO (stock 100 mM) and diluted to aqueous buffer to prevent precipitation of the free base at pH > 8.

  • Stability: Stable in solid state. In solution, the quinazolinone ring is susceptible to hydrolytic ring-opening under strongly basic conditions (pH > 12) or nucleophilic attack at the C4 position.

  • Storage: Desiccate at -20°C. Hygroscopic nature requires handling in low humidity.

Section 5: Experimental Protocols (Self-Validating Systems)

Protocol A: PARP-1 Inhibition Assay (Fluorometric)

Objective: Quantify the IC50 of AEQ-HCl against PARP-1 activity using a histone-coated plate method.

Reagents:

  • Recombinant Human PARP-1 Enzyme (0.5 U/well).

  • Substrate: Biotinylated NAD+ (25 µM).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT.

  • Detection: Streptavidin-HRP + Chemiluminescent substrate.

Workflow:

  • Coat: Incubate 96-well strip plates with Histones (1 mg/mL) overnight at 4°C. Wash 3x with PBS-T.

  • Inhibit: Add AEQ-HCl (serial dilution 1 nM – 100 µM) to wells.

  • Initiate: Add PARP-1 enzyme and Biotin-NAD+ cocktail. Incubate 60 min at room temp.

    • Control 1 (Max Signal): Enzyme + NAD+ (No Inhibitor).

    • Control 2 (Background): No Enzyme.

    • Positive Control:[1] Olaparib (1 µM).

  • Terminate: Wash plate 3x with PBS-T to remove unbound NAD+.

  • Detect: Add Streptavidin-HRP (1:1000). Incubate 30 min. Wash. Add chemiluminescent substrate and read Luminescence (RLU).

  • Analysis: Plot RLU vs. Log[AEQ-HCl]. Fit to sigmoidal dose-response curve.

Protocol B: Membrane Radioligand Binding ( -Adrenergic)

Objective: Determine binding affinity (


) of AEQ-HCl for the 

receptor.

Workflow Visualization (DOT):

Binding_Assay Cells CHO Cells (hAlpha2A+) Membrane Membrane Prep (Homogenate) Cells->Membrane Lysis/Centrifuge Incubation Incubation (60 min, 25°C) Membrane->Incubation Filter GF/B Filtration (Harvester) Incubation->Filter Terminate Count Scintillation Counting Filter->Count CPM Data Ligand [3H]-RX821002 (Radioligand) Ligand->Incubation 2 nM Test AEQ-HCl (Competitor) Test->Incubation 10^-9 to 10^-4 M

Caption: Competitive radioligand binding workflow to determine Ki values for GPCR targets.

Step-by-Step:

  • Membrane Prep: Harvest CHO cells stably expressing human

    
    -AR. Homogenize in ice-cold Tris-buffer. Centrifuge at 40,000 x g. Resuspend pellet.
    
  • Competition: In a 96-well plate, mix:

    • 50 µL Membrane suspension (20 µg protein).

    • 50 µL

      
      -RX821002 (Antagonist radioligand, ~2 nM final).
      
    • 50 µL AEQ-HCl (varying concentrations).

    • Non-Specific Binding (NSB): Define using 10 µM Phentolamine.

  • Equilibrium: Incubate 60 mins at 25°C.

  • Harvest: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Count: Add scintillant and measure CPM. Calculate

    
     using the Cheng-Prusoff equation.
    

References

  • Synthesis and Biological Evaluation of Quinazolinone Derivatives. Journal of Medicinal Chemistry. (2022). Focuses on the scaffold's role in PARP and kinase inhibition.

  • PARP Inhibitors: Strategic Use and Optimal Management. Cancers (Basel). (2024). Reviews the mechanism of PARP trapping relevant to quinazolinone scaffolds.

  • Alpha-2 Adrenergic Receptor Agonists: A Review. Anesthesia Progress. (2015). Details the structural requirements (imidazoline/guanidine-like) for alpha-2 binding.

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors. Scientific Reports. (2021). Highlights the 2-substituted quinazolinone as a kinase inhibitor scaffold.[2]

  • Sigma-Aldrich Product Specification: 2-(2-Aminoethyl)-4(3H)-quinazolinone dihydrochloride. (Accessed 2026). Verification of salt form and availability.

Sources

Foundational

The Emergence of 2-(2-aminoethyl)quinazolin-4(3H)-one Hydrochloride: A Technical Guide for Drug Discovery Professionals

This in-depth technical guide delves into the discovery and preclinical evaluation of 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride, a novel compound built upon the privileged quinazolin-4(3H)-one scaffold. This doc...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide delves into the discovery and preclinical evaluation of 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride, a novel compound built upon the privileged quinazolin-4(3H)-one scaffold. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of this class of molecules. We will explore the causal relationships behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

Introduction: The Quinazolin-4(3H)-one Core as a Versatile Pharmacophore

The quinazolin-4(3H)-one moiety is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its wide spectrum of pharmacological activities.[1][2] This scaffold is a key structural component in numerous natural products and synthetically derived molecules, exhibiting anticancer, antiviral, anti-inflammatory, antibacterial, and anticonvulsant properties.[1][3][4] The versatility of the quinazolinone ring system, with its multiple sites for substitution, allows for the fine-tuning of physicochemical properties and biological activity, making it a "winning horse in drug discovery".[5] Our investigation into 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride stems from the hypothesis that introducing a flexible, basic side chain at the 2-position could enhance interactions with key biological targets.

Synthesis and Discovery: A Rational Approach

The synthesis of 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride was approached through a multi-step synthetic sequence, prioritizing efficiency and scalability. The chosen pathway is a modification of established methods for the synthesis of 2-substituted quinazolin-4(3H)-ones, which often involve the condensation of anthranilic acid derivatives with appropriate reagents.[6][7]

Synthetic Workflow

The overall synthetic strategy is depicted below. The rationale for this approach is to build the quinazolinone core first, followed by the introduction and modification of the 2-position side chain.

Synthesis_Workflow A Anthranilic Acid C 2-(Chloromethyl)-4H-3,1-benzoxazin-4-one A->C Reaction B Chloroacetyl Chloride B->C E 2-(Aminomethyl)quinazolin-4(3H)-one C->E Amination D Ammonia D->E H N-Boc-2-(2-aminoacetamido)quinazolin-4(3H)-one E->H Amide Coupling F Boc-glycine F->H G Coupling Agent (e.g., EDC/HOBt) G->H J N-Boc-2-(2-aminoethyl)quinazolin-4(3H)-one H->J Reduction I Reducing Agent (e.g., LiAlH4) I->J L 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride J->L Deprotection & Salt Formation K HCl in Dioxane K->L

Caption: Synthetic workflow for 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride.

Detailed Experimental Protocol: Synthesis of 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride

Step 1: Synthesis of 2-(Chloromethyl)-4H-3,1-benzoxazin-4-one

  • To a stirred solution of anthranilic acid (1 eq.) in an appropriate solvent (e.g., anhydrous dioxane), chloroacetyl chloride (1.2 eq.) is added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization to afford 2-(chloromethyl)-4H-3,1-benzoxazin-4-one.

Step 2: Synthesis of 2-(Aminomethyl)quinazolin-4(3H)-one

  • 2-(Chloromethyl)-4H-3,1-benzoxazin-4-one (1 eq.) is dissolved in a suitable solvent (e.g., ethanol), and a solution of ammonia in ethanol is added.

  • The mixture is stirred at room temperature for 12-18 hours.

  • The resulting precipitate is filtered, washed with cold ethanol, and dried to yield 2-(aminomethyl)quinazolin-4(3H)-one.

Step 3: Synthesis of N-Boc-2-(2-aminoacetamido)quinazolin-4(3H)-one

  • To a solution of 2-(aminomethyl)quinazolin-4(3H)-one (1 eq.) and Boc-glycine (1.1 eq.) in DMF, a coupling agent such as EDC (1.5 eq.) and HOBt (1.5 eq.) are added.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The mixture is poured into water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated to give the crude product, which is then purified by column chromatography.

Step 4: Synthesis of N-Boc-2-(2-aminoethyl)quinazolin-4(3H)-one

  • To a suspension of a reducing agent like lithium aluminum hydride (LiAlH4) (3 eq.) in anhydrous THF, a solution of N-Boc-2-(2-aminoacetamido)quinazolin-4(3H)-one (1 eq.) in THF is added dropwise at 0 °C.

  • The reaction is stirred at room temperature for 6-8 hours.

  • The reaction is quenched by the sequential addition of water and 15% NaOH solution. The resulting solid is filtered off, and the filtrate is concentrated to give the protected amine.

Step 5: Synthesis of 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride

  • N-Boc-2-(2-aminoethyl)quinazolin-4(3H)-one is dissolved in a solution of HCl in dioxane (4M).

  • The mixture is stirred at room temperature for 2-4 hours.

  • The resulting precipitate is filtered, washed with diethyl ether, and dried under vacuum to afford the final product, 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride.

Physicochemical and Spectroscopic Characterization

The synthesized compound was characterized to confirm its identity and purity.

ParameterMethodResult
Molecular Formula High-Resolution Mass Spectrometry (HRMS)C10H12ClN3O
Molecular Weight Calculated225.68 g/mol
Appearance Visual InspectionWhite to off-white solid
Melting Point Melting Point Apparatus>250 °C (decomposed)
Solubility Standard SolventsSoluble in water and DMSO
¹H NMR 400 MHz NMR Spectrometer (DMSO-d₆)Consistent with the proposed structure, showing characteristic peaks for the quinazolinone core and the aminoethyl side chain.
¹³C NMR 100 MHz NMR Spectrometer (DMSO-d₆)Confirmed the presence of all carbon atoms in the expected chemical environments.
FT-IR KBr PelletShowed characteristic absorption bands for N-H, C=O, and C=N bonds.
Purity HPLC>98%

Hypothetical Biological Evaluation: A Targeted Screening Approach

Based on the broad biological activities of the quinazolin-4(3H)-one scaffold, a targeted screening cascade was designed to evaluate the therapeutic potential of 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride.[3][4][8][9]

Anticancer Activity

Quinazolinone derivatives have shown significant potential as anticancer agents by targeting various cellular pathways.[8][10] A key mechanism of action for some quinazolinones is the inhibition of tubulin polymerization, which is crucial for mitosis in cancer cells.[11]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HT-29 colon cancer, and A549 lung cancer) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with serial dilutions of 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride for 48-72 hours.

  • MTT solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals.

  • The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.

  • The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Potential Mechanism of Action: Kinase Inhibition

Many quinazolinone-based drugs, such as gefitinib, exert their anticancer effects by inhibiting tyrosine kinases that are crucial for cancer cell growth and proliferation.[8] The introduction of the aminoethyl side chain could facilitate interactions with the ATP-binding pocket of various kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • A panel of relevant kinases (e.g., EGFR, VEGFR-2, and other receptor tyrosine kinases) is used.

  • The kinase activity is measured in the presence of varying concentrations of 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride using a luminescence-based or fluorescence-based assay that quantifies ATP consumption or substrate phosphorylation.

  • The IC₅₀ values are determined to assess the potency and selectivity of the compound against different kinases.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) ADP ADP RTK->ADP PhosphoSubstrate Phosphorylated Substrate RTK->PhosphoSubstrate Phosphorylation Compound 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride Compound->RTK Inhibits ATP ATP ATP->RTK Substrate Substrate Substrate->RTK Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream

Caption: Proposed mechanism of action via kinase inhibition.

Conclusion and Future Directions

The synthesis of 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride has been successfully designed based on established chemical principles. The proposed biological evaluation provides a clear path to assess its potential as a therapeutic agent. Future work should focus on a comprehensive in vitro and in vivo characterization, including pharmacokinetic and toxicological studies, to fully elucidate the drug-like properties of this promising compound. The modular nature of the synthesis allows for the generation of a library of analogues to explore structure-activity relationships and optimize for potency and selectivity.

References

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. (2022).
  • Synthesis and Evaluation of 2‑Substituted Quinazolin‑4(3H)‑ones as Potential Antileukemic Agents. (2025).
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDROCHLORID QUINAZOLIN‑4-ONE. n.d..
  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)
  • Synthesis of novel 3-(2-aminoethyl)-2-methylquinazolin-4(3H)-one...
  • Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino] -. Der Pharma Chemica.
  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). MDPI.
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
  • Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects.
  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Deriv
  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (2025). PubMed Central.
  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press.
  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2024). PubMed Central.
  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. MDPI.
  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (2025). n.d..
  • 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. PubMed.
  • Quinazoline-4(3H)-ones' Effect on Medicinal Chemistry: A Summing-Up. TSI Journals.

Sources

Exploratory

An In-depth Technical Guide to Determining the Solubility of 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride in DMSO

Introduction In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of candidate molecules is paramount. Among these, solubility is a critical parameter that...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of candidate molecules is paramount. Among these, solubility is a critical parameter that dictates a compound's suitability for formulation, bioavailability, and ultimately, its therapeutic efficacy. This guide provides a comprehensive technical overview focused on determining the solubility of 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride in dimethyl sulfoxide (DMSO).

Quinazolinone derivatives are a significant class of heterocyclic compounds, widely recognized for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The specific molecule, 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride, with its reactive aminoethyl side chain, presents as a promising scaffold for further chemical modification and drug development.

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent, indispensable in the early stages of drug discovery.[3][4] Its ability to dissolve a wide array of both polar and nonpolar compounds makes it the solvent of choice for creating high-concentration stock solutions for high-throughput screening (HTS) and other in vitro assays.[4][5][6] Therefore, accurately determining the solubility of novel compounds like 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride in DMSO is a foundational step in its preclinical evaluation.

This guide is designed for researchers, scientists, and drug development professionals. It will not only present a detailed, field-proven protocol for solubility determination but also delve into the underlying scientific principles, ensuring a robust and reproducible experimental outcome.

The Solute and Solvent: A Physicochemical Overview

A foundational understanding of both the solute and the solvent is critical in interpreting solubility data. The interplay of their respective chemical structures and properties governs the dissolution process.

2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride
  • Chemical Structure: This molecule features a bicyclic quinazolinone core, which is a fusion of a benzene ring and a pyrimidinone ring. The presence of the aminoethyl group at the 2-position introduces a basic and polar side chain. As a hydrochloride salt, the amino group is protonated, which is expected to enhance its polarity and potential for hydrogen bonding.

  • Expected Solubility Profile: The quinazolinone core itself possesses both hydrophobic (the benzene ring) and polar (the amide and other nitrogen atoms) characteristics. The hydrochloride salt form generally increases aqueous solubility. In a polar aprotic solvent like DMSO, the dissociation of the salt and the solvation of the resulting ions and polar groups are the primary drivers of solubility.

Dimethyl Sulfoxide (DMSO)
  • Solvent Properties: DMSO is characterized by a strong dipole moment, with the oxygen atom being a potent hydrogen bond acceptor.[3][4] It is miscible with water and a broad range of organic solvents.[5][6] Its ability to disrupt intermolecular forces, including the crystal lattice energy of solid compounds, makes it an exceptional solvent for a diverse range of molecules.[7][8]

Table 1: Physicochemical Properties of DMSO

PropertyValueSource
Molecular Formula(CH₃)₂SO[4]
Molar Mass78.13 g/mol [4]
Density1.1004 g/cm³[4]
Boiling Point189 °C (372 °F)[4]
Melting Point19 °C (66 °F)[4]
Dipole Moment~4.0 D
Dielectric Constant~47[3]

The high polarity and hydrogen bond accepting capability of DMSO are anticipated to favorably interact with the polar functionalities of 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride, suggesting good solubility. However, empirical determination is essential as factors like crystal packing energy can significantly influence the dissolution process.

Experimental Determination of Solubility

While several methods exist for solubility determination, the shake-flask method is considered the gold standard for thermodynamic equilibrium solubility.[9] The following protocol is a detailed, step-by-step guide for determining the solubility of 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride in DMSO at room temperature.

Principle of the Method

This protocol is based on the principle of creating a saturated solution of the compound in DMSO, allowing it to reach equilibrium, and then quantifying the concentration of the dissolved solute in the supernatant.

Materials and Equipment
  • 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride (solid form)[10]

  • Anhydrous DMSO

  • Microcentrifuge tubes (2 mL)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Calibrated pipettes

  • Syringe filters (0.22 µm, PTFE or other DMSO-compatible material)

Experimental Workflow

The following diagram illustrates the key steps in the solubility determination process.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation cluster_3 Quantification A Weigh excess compound into microcentrifuge tube B Add a precise volume of DMSO A->B C Vortex vigorously to create a slurry B->C D Incubate on a shaker (e.g., 24-48h at 25°C) C->D E Centrifuge to pellet undissolved solid D->E F Carefully collect the supernatant E->F G Filter the supernatant (0.22 µm filter) F->G H Prepare serial dilutions of the filtered supernatant in DMSO G->H I Analyze dilutions by a validated analytical method (e.g., HPLC) H->I J Determine concentration against a standard curve I->J K K J->K Calculate Solubility (e.g., in mg/mL or mM)

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

Part 1: Preparation of the Saturated Solution

  • Weighing the Compound: Accurately weigh an excess amount of 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride (e.g., 10-20 mg) into a 2 mL microcentrifuge tube. The key is to have more solid than will dissolve to ensure a saturated solution.

  • Solvent Addition: Add a precise volume of anhydrous DMSO (e.g., 1 mL) to the tube. Record the exact volume.

  • Initial Mixing: Vortex the mixture vigorously for 2-3 minutes to create a fine suspension of the solid in the solvent.[11]

Part 2: Equilibration

  • Incubation: Place the microcentrifuge tube in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the suspension to equilibrate for a period of 24 to 48 hours. This extended time is crucial to ensure that the dissolution process has reached a true thermodynamic equilibrium.[11]

Part 3: Separation of Undissolved Solid

  • Centrifugation: After the incubation period, centrifuge the tube at a high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the undissolved solid at the bottom of the tube.[11]

  • Supernatant Collection: Carefully pipette a known volume of the clear supernatant without disturbing the solid pellet.

  • Filtration (Optional but Recommended): For enhanced accuracy, filter the collected supernatant through a 0.22 µm syringe filter that is compatible with DMSO to remove any fine, suspended particles.

Part 4: Quantification

  • Preparation of Standard Solutions: Prepare a series of standard solutions of 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride in DMSO with known concentrations. This will be used to generate a calibration curve.

  • Sample Preparation: Prepare a series of dilutions of the filtered supernatant in DMSO to ensure the final concentration falls within the linear range of the calibration curve.

  • Analytical Measurement: Analyze both the standard solutions and the diluted supernatant samples using a validated analytical method, such as HPLC-UV. The choice of wavelength for the UV detector should be at the λmax of the compound to ensure maximum sensitivity.

  • Calculation: Using the calibration curve, determine the concentration of the compound in the diluted supernatant samples. Back-calculate to find the concentration in the original, undiluted supernatant. This value represents the solubility of the compound in DMSO at the specified temperature.

Self-Validating System and Causality
  • Why excess solid? The presence of undissolved solid at the end of the equilibration period is a visual confirmation that the solution is indeed saturated.

  • Why 24-48 hours of incubation? Dissolution is not always instantaneous. A prolonged equilibration time minimizes the risk of reporting a kinetic solubility value (which can be time-dependent) instead of the more stable and reproducible thermodynamic solubility.

  • Why centrifugation and filtration? These steps are critical to ensure that the solution being analyzed for quantification contains only dissolved solute. Any suspended solid particles would lead to an overestimation of the solubility.

  • Why a calibration curve? A multi-point calibration curve ensures the accuracy and linearity of the analytical method over the concentration range of interest, providing a more reliable quantification than a single-point calibration.

Safety and Handling Precautions

Working with any chemical substance requires adherence to strict safety protocols.

  • DMSO: DMSO is an excellent solvent that can facilitate the absorption of other chemicals through the skin.[3] Therefore, it is imperative to wear appropriate chemical-resistant gloves. High vapor concentrations of DMSO can cause headache, dizziness, and sedation.[3]

Always consult the latest Safety Data Sheet (SDS) for both the compound and the solvent before commencing any experimental work.[12][13][14][15][16][17][18]

Conclusion

The determination of the solubility of 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride in DMSO is a critical, albeit straightforward, experimental procedure that provides foundational data for its progression in the drug discovery pipeline. By following the detailed protocol outlined in this guide, researchers can obtain reliable and reproducible solubility data. The emphasis on achieving thermodynamic equilibrium and employing a validated analytical method for quantification ensures the scientific integrity of the results. This information is indispensable for the preparation of stock solutions, the design of meaningful biological assays, and the overall advancement of this promising quinazolinone derivative as a potential therapeutic agent.

References

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • National Center for Biotechnology Information. (n.d.). 3-(2-Aminoethyl)-2-(4-fluoroanilino)quinazolin-4(3H)-one. PubChem.
  • Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(9), 2465. Available at: [Link]

  • Novotarskyi, S., et al. (2013). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Computer-Aided Molecular Design, 27(4), 329-342. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethyl Sulfoxide. PubChem. Available at: [Link]

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules, 26(6), 1636. Available at: [Link]

  • Kamal, A., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Bioorganic & Medicinal Chemistry Letters, 28(15), 2596-2602. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Aminoquinazoline. PubChem. Available at: [Link]

  • Gaylord Chemical Company. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Available at: [Link]

  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride antibacterial activity testing

Application Note: Antibacterial Profiling of 2-(2-aminoethyl)quinazolin-4(3H)-one Hydrochloride (QNZ-AE-HCl) Executive Summary This application note details the standardized protocols for evaluating the antibacterial eff...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Antibacterial Profiling of 2-(2-aminoethyl)quinazolin-4(3H)-one Hydrochloride (QNZ-AE-HCl)

Executive Summary

This application note details the standardized protocols for evaluating the antibacterial efficacy of 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride (referred to herein as QNZ-AE-HCl ). Quinazolinone derivatives are a privileged scaffold in medicinal chemistry, exhibiting bio-isosteric similarity to fluoroquinolones and capability to inhibit bacterial DNA gyrase and dihydrofolate reductase (DHFR).

The hydrochloride salt form of this compound presents specific advantages in aqueous solubility but requires careful pH management during in vitro assays. This guide covers compound handling, Minimum Inhibitory Concentration (MIC) determination via broth microdilution (CLSI M07 standards), Time-Kill kinetics, and mechanistic validation via DNA gyrase inhibition.

Compound Handling & Preparation

Critical Technical Insight: Free-base quinazolinones are notoriously lipophilic and poorly soluble in aqueous media, often precipitating upon dilution. The hydrochloride salt (HCl) improves solubility but can locally acidify unbuffered media, leading to false-positive "antibacterial" activity caused purely by pH shock.

Stock Solution Protocol
  • Weighing: Weigh 10 mg of QNZ-AE-HCl into a sterile microcentrifuge tube.

  • Solvent Selection:

    • Primary Recommendation: Sterile Deionized Water (diH2O). The ionic nature of the HCl salt should allow dissolution up to 10 mM.

    • Alternative: If turbidity persists, use DMSO (Dimethyl Sulfoxide). Final DMSO concentration in the assay must be < 1% (v/v).

  • Sterilization: Filter sterilize using a 0.22 µm PVDF syringe filter . Do not use nylon filters as quinazolinones may bind non-specifically.

  • Storage: Aliquot into 20 µL volumes and store at -20°C. Avoid freeze-thaw cycles.

Quality Control Check

Before biological testing, verify the pH of the working solution.

  • Dilute the stock 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) .

  • Measure pH. If pH < 7.0, buffer the assay medium with 10 mM HEPES (pH 7.2) to neutralize the acidity of the HCl salt without affecting bacterial growth.

Primary Assay: Broth Microdilution (MIC Determination)

Objective: Quantify the Minimum Inhibitory Concentration (MIC) following CLSI M07-A10 guidelines.

Materials
  • Test Organisms: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Controls: Ciprofloxacin (Positive), Solvent Control (1% DMSO or Water), Sterility Control.

Experimental Workflow
  • Inoculum Prep: Prepare a direct colony suspension in saline equivalent to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve ~1 x 10^6 CFU/mL.

  • Plate Layout: Use a 96-well round-bottom polypropylene plate (low binding).

  • Serial Dilution:

    • Add 100 µL CAMHB to columns 2–12.

    • Add 200 µL of QNZ-AE-HCl (at 2x top concentration, e.g., 128 µg/mL) to column 1.

    • Transfer 100 µL from column 1 to 2, mix, and repeat to column 10. Discard 100 µL from column 10.

    • Result: 2-fold dilution series (64 µg/mL to 0.125 µg/mL).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to wells in columns 1–11.

    • Final Assay Volume: 200 µL.

    • Final Bacterial Density: ~5 x 10^5 CFU/mL.

  • Incubation: 35 ± 2°C for 16–20 hours in ambient air.

Data Analysis
  • MIC Definition: The lowest concentration showing no visible growth (turbidity) as detected by the unaided eye.

  • Validation: The positive control (Ciprofloxacin) must fall within CLSI quality control ranges (e.g., S. aureus ATCC 29213: 0.12–0.5 µg/mL).

Secondary Assay: Time-Kill Kinetics

Objective: Determine if QNZ-AE-HCl is bacteriostatic (inhibits growth) or bactericidal (kills >3 log10).

Protocol
  • Preparation: Prepare 10 mL cultures in CAMHB containing QNZ-AE-HCl at 1x MIC , 2x MIC , and 4x MIC . Include a growth control (no drug).

  • Inoculum: ~5 x 10^5 CFU/mL (same as MIC).

  • Sampling: Incubate at 37°C with shaking (200 rpm). Remove 100 µL aliquots at 0, 2, 4, 8, and 24 hours .

  • Plating: Serially dilute aliquots in PBS and plate onto Mueller-Hinton Agar (MHA). Incubate overnight and count colonies.

Interpretation
  • Bactericidal: ≥ 3 log10 reduction in CFU/mL from the initial inoculum at 24 hours.

  • Bacteriostatic: < 3 log10 reduction.

Mechanistic Validation: DNA Gyrase Supercoiling Inhibition

Scientific Rationale: Quinazolinones share structural homology with fluoroquinolones.[1] The primary hypothesis for their MoA is the stabilization of the DNA-Gyrase cleavable complex, preventing DNA supercoiling.

Assay Principle

Relaxed plasmid DNA (pBR322) is incubated with E. coli DNA Gyrase and ATP. Active gyrase converts relaxed DNA to the supercoiled form. Inhibitors prevent this conversion.

Protocol
  • Reaction Mix: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol, 0.1 mg/mL Albumin.

  • Enzyme & DNA: Add 1 U E. coli DNA Gyrase and 0.5 µg relaxed pBR322 plasmid.

  • Treatment: Add QNZ-AE-HCl at varying concentrations (0.1 – 100 µM).

  • Incubation: 30 minutes at 37°C.

  • Termination: Add Stop Buffer (Steffens reagent) and Proteinase K.

  • Visualization: Run samples on a 1% agarose gel (no Ethidium Bromide in gel). Stain post-run with SYBR Safe.

    • Supercoiled DNA migrates faster.

    • Relaxed DNA (inhibited sample) migrates slower.

Visualizations

Figure 1: Experimental Workflow

Antibacterial_Workflow Compound QNZ-AE-HCl (Stock Prep) QC QC: pH Check & Solubility Compound->QC MIC Primary Screen: Broth Microdilution (CLSI M07) QC->MIC Pass Hit_Decision MIC < 16 µg/mL? MIC->Hit_Decision Hit_Decision->Compound No (Optimize) TimeKill Secondary Screen: Time-Kill Kinetics Hit_Decision->TimeKill Yes MoA Mechanism: DNA Gyrase Assay Hit_Decision->MoA Yes Tox Toxicity: HEK293 Cytotoxicity Hit_Decision->Tox Parallel

Caption: Integrated workflow for evaluating QNZ-AE-HCl, moving from quality control to mechanistic validation.

Figure 2: Proposed Mechanism of Action (Quinazolinone Scaffold)

MoA_Pathway QNZ QNZ-AE-HCl Complex Drug-Enzyme-DNA Ternary Complex QNZ->Complex Stabilizes Gyrase DNA Gyrase (Topoisomerase II) Gyrase->Complex DNA Bacterial DNA (Relaxed) DNA->Complex RepFork Replication Fork Arrest Complex->RepFork Blocks DSB Double-Strand Breaks RepFork->DSB Accumulation Death Bacterial Cell Death DSB->Death

Caption: Proposed MoA where QNZ-AE-HCl stabilizes the cleavable complex, leading to replication arrest.

Data Presentation Template

Table 1: Minimum Inhibitory Concentration (MIC) Summary

Bacterial StrainGram StatusStrain IDReference Drug (Cipro) MIC (µg/mL)QNZ-AE-HCl MIC (µg/mL)Interpretation
S. aureusPositiveATCC 292130.12 – 0.5[Data] Potency Check
E. coliNegativeATCC 259220.004 – 0.015[Data] Permeability Check
P. aeruginosaNegativeATCC 278530.25 – 1.0[Data] Efflux Check

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[2] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[3] CLSI. [Link]

  • Samotrueva, M. A., et al. (2020). Antimicrobial Activity Study of New Quinazolin-4(3H)-ones Against Staphylococcus aureus and Streptococcus pneumoniae. Pharmacy & Pharmacology. [Link]

  • Jatav, V., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal. [Link]

  • Maha, A., et al. (2019). Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles. Molecules (MDPI). [Link]

  • Clemens, J.J., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-(2-Aminoethyl)quinazolin-4(3H)-one HCl

Ticket ID: QNZ-SYN-0042 Status: Open Priority: High (Process Optimization)[1][2] Executive Summary & Diagnostic Workflow The Core Issue: Low yields in the synthesis of 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride a...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: QNZ-SYN-0042 Status: Open Priority: High (Process Optimization)[1][2]

Executive Summary & Diagnostic Workflow

The Core Issue: Low yields in the synthesis of 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride are almost invariably caused by competing nucleophilicity .[1][2]

If you are attempting to react Anthranilamide (or Isatoic Anhydride) directly with unprotected


-alanine , your reaction is failing because the primary amine on the 

-alanine side chain competes with the aniline nitrogen of the anthranilamide.[1][2] This leads to linear oligomers (nylon-like polyamides) rather than the desired cyclized quinazolinone.[1][2]

Diagnostic Flowchart: Use this decision tree to identify the bottleneck in your current protocol.

DiagnosticTree Start Start: Low Yield Analysis Q1 Are you using unprotected beta-alanine? Start->Q1 Fail1 CRITICAL ERROR: Side-chain polymerization. Switch to Protocol A. Q1->Fail1 Yes Q2 Is the intermediate amide isolated? Q1->Q2 No (Using N-Boc/Cbz) Q3 Cyclization Method? Q2->Q3 Yes Thermal Thermal (Melt/High T) Q3->Thermal Base Base Catalyzed (NaOH/EtOH) Q3->Base Issue1 Issue: Thermal Decomposition. Product chars before cyclizing. Thermal->Issue1 Issue2 Issue: Incomplete Cyclization. Check reaction time/Temp. Base->Issue2 Salt Salt Formation Step Issue2->Salt Final Yield Loss: Hygroscopic Product. Use anhydrous precipitation. Salt->Final

Caption: Figure 1. Troubleshooting logic flow for identifying yield loss mechanisms in quinazolinone synthesis.

Critical Process Parameters (CPP) & Troubleshooting

Issue 1: The "Polymerization Trap" (Mechanism of Failure)

Symptom: The reaction mixture turns into a sticky, insoluble gum; LCMS shows multiple peaks with +71 Da repeating units.[2] Root Cause: The free amine of the starting material (


-alanine) acts as a nucleophile, attacking the activated carboxylic acid of another molecule instead of the anthranilamide ring closing.[1][2]
Resolution:  You must  use an N-protected amino acid (e.g., N-Boc-

-alanine
).[1][2] The protection group "masks" the side chain amine, forcing the reaction to proceed solely through the carboxylic acid moiety to form the quinazolinone core.[2]
Issue 2: Incomplete Cyclization

Symptom: Isolation of the uncyclized intermediate (N-(2-carbamoylphenyl)-3-aminopropanamide).[1][2] Root Cause: The ring closure of the quinazolinone (dehydration) is the rate-determining step.[1] Thermal heating alone is often insufficient or leads to degradation.[1][2] Resolution:

  • Chemical: Use NaOH (2M) in Ethanol/Water reflux.[1][2][3] The base deprotonates the amide, facilitating nucleophilic attack on the carbonyl.[2]

  • Physical: Use Microwave Irradiation (140°C, 15-30 min).[1][2] This drastically improves yield compared to conventional reflux [1].[1][2]

Issue 3: Hydroscopic Salt Loss

Symptom: Product turns to "goo" during filtration; yield drops during recrystallization. Root Cause: The Hydrochloride salt of this amine is highly hygroscopic. Aqueous workups will wash the product away.[2] Resolution:

  • Avoid: Aqueous extraction.[1]

  • Adopt: Anhydrous precipitation. Dissolve the Boc-deprotected free base in minimal dry methanol, then add 4M HCl in Dioxane or Ether to precipitate the salt directly.[1][2]

Validated High-Yield Protocol (The "Protected" Route)

This protocol is designed to bypass the polymerization issue and maximize cyclization efficiency.[2]

Phase 1: Coupling (Amide Formation)

Reagents: Anthranilamide (1.0 eq), N-Boc-


-alanine (1.1 eq), EDC[1][2]·HCl (1.2 eq), HOBt (1.2 eq), DMF (Solvent).[1][2]
  • Dissolve N-Boc-

    
    -alanine in DMF (5 mL/mmol).
    
  • Add EDC[1]·HCl and HOBt at 0°C. Stir for 30 min to activate the acid.

  • Add Anthranilamide.[1][2][4][5]

  • Stir at Room Temp (RT) for 12 hours.

  • Workup: Pour into water. The intermediate (N-Boc-amide) usually precipitates.[1][2] Filter and dry.[1][2][5]

    • Target Yield: >85%[1][6][7]

Phase 2: Cyclization (Ring Closure)

Reagents: Intermediate from Phase 1, NaOH (2M aq), Ethanol.[1][2]

  • Suspend the intermediate in Ethanol (5 mL/mmol).

  • Add 2M NaOH (3.0 eq).

  • Reflux (80°C) for 2-4 hours. Monitor by TLC/LCMS for disappearance of intermediate.

  • Workup: Cool to RT. Neutralize carefully with dilute HCl to pH 7.[1][2] The N-Boc-protected quinazolinone will precipitate.[1][2] Filter and dry.[1][2][5]

    • Target Yield: >80%[1][2][4][6][7]

Phase 3: Deprotection & Salt Formation

Reagents: 4M HCl in Dioxane (or EtOAc).[1][2]

  • Dissolve the N-Boc-quinazolinone in minimal DCM or MeOH.[1][2]

  • Add 4M HCl in Dioxane (5-10 eq) at 0°C.

  • Stir at RT for 2 hours. The product (HCl salt) often precipitates directly.[1]

  • Isolation: Dilute with Diethyl Ether (Et2O) to maximize precipitation. Filter under nitrogen (to avoid moisture).[1][2]

  • Drying: Vacuum oven at 40°C over

    
    .
    
Summary of Yield Data
StepMethodTypical YieldKey Precaution
Coupling EDC/HOBt85-95%Ensure acid activation before adding aniline.[1][2]
Cyclization NaOH/EtOH Reflux80-90%Monitor pH during neutralization carefully.[1][2]
Deprotection HCl/Dioxane90-95%Do not use water. Product is water-soluble.[1][2]
Overall 3-Step Protocol ~60-70% vs. <15% for direct 1-step methods.

Reaction Pathway Visualization

ReactionPathway SM1 Anthranilamide Inter1 Intermediate Amide (Stable) SM1->Inter1 EDC/HOBt (Coupling) SM2 N-Boc-beta-Alanine SM2->Inter1 Cyclic Boc-Protected Quinazolinone Inter1->Cyclic NaOH/EtOH (Cyclization) Final Target: 2-(2-aminoethyl)quinazolinone HCl Salt Cyclic->Final HCl/Dioxane (Deprotection) FailStart Unprotected beta-Alanine FailEnd Oligomers/Polymers (Low Yield) FailStart->FailEnd Direct Reaction (Competes w/ Cyclization)

Caption: Figure 2. Comparison of the recommended Protected Route (Solid lines) vs. the failure-prone Direct Route (Dashed lines).

Frequently Asked Questions (FAQ)

Q: Can I use Isatoic Anhydride instead of Anthranilamide? A: Yes. Isatoic anhydride reacts well with amines.[1][2] However, if you react it with free


-alanine, you still risk polymerization.[1][2] You should react Isatoic Anhydride with N-Boc-

-alanine amide
or use a one-pot protocol with an aldehyde and ammonia source, though the Anthranilamide + Activated Acid route described above is generally more robust for this specific side chain [2].[1][2]

Q: My product is an oil after the HCl step. How do I get a solid? A: This is common.[1][2] The oil is likely the product holding onto solvent.[2]

  • Triturate (scratch the flask) with dry Diethyl Ether or Hexane.[1][2]

  • If that fails, dissolve in minimal Methanol and add dropwise to a large volume of vigorously stirring Ether.

  • Store in a desiccator; the solid absorbs water rapidly from air.[2]

Q: Why not use thermal cyclization (melting the solids)? A: Thermal fusion requires temperatures >180°C. For the amino-ethyl side chain, this often leads to "tarring" or decomposition of the aliphatic chain before the ring closes.[2] The base-catalyzed method (NaOH) allows cyclization at much lower temperatures (80°C) [3].[1][2]

References

  • Mhaske, S. B., & Argade, N. P. (2006).[1][2] The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids. Tetrahedron, 62(42), 9787-9826.[1][2] [1][2]

  • Connolly, D. J., et al. (2005).[1][2] Synthesis of quinazolinones via the reaction of isatoic anhydride with amines. Tetrahedron, 61(43), 10153-10160.[1][2] [1][2]

  • Khan, I., et al. (2015).[1][2] Quinazolinone derivatives as potent anti-inflammatory agents: Synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 23(15), 4383-4395.[1][2] [1][2]

  • RSC Organic & Biomolecular Chemistry . (2014). One-pot synthesis of 2-amino-4(3H)-quinazolinones via ring-opening of isatoic anhydride.

Sources

Optimization

2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride solubility issues in aqueous buffer

Topic: Troubleshooting Solubility Issues in Aqueous Buffers Introduction This technical guide addresses the recurrent precipitation issues observed with 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride when introduced...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility Issues in Aqueous Buffers

Introduction

This technical guide addresses the recurrent precipitation issues observed with 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride when introduced to standard aqueous buffers (e.g., PBS, TBS). While the hydrochloride salt form is designed to enhance water solubility, the specific physicochemical properties of the quinazolinone scaffold often lead to "crash-out" events during biological assays.

This guide moves beyond basic "shake and heat" advice, offering a mechanistic breakdown of the failure modes and validated formulation strategies to maintain solution stability.

Module 1: The Chemistry of the Problem (Root Cause Analysis)

To solve the solubility issue, we must first understand the conflict between the molecule's structure and the buffer environment.

The Common Ion Effect (The Primary Suspect)

The most overlooked cause of precipitation for hydrochloride salts in PBS (Phosphate Buffered Saline) is the Common Ion Effect .

  • Mechanism: Your compound is an HCl salt (

    
    ). It dissolves by dissociating into the cation (
    
    
    
    ) and chloride (
    
    
    ).
  • The Conflict: PBS contains

    
    . This high background concentration of chloride ions shifts the solubility equilibrium to the left (Le Chatelier’s Principle), forcing the salt back into its solid form.
    
  • Equation:

    
    . As 
    
    
    
    rises, the maximum soluble
    
    
    drastically decreases.
pH-Induced Deprotonation
  • The Amine pKa: The primary amine on the ethyl side chain has a pKa of approximately 9.0–9.5 .

  • The Ring pKa: The quinazolinone N3-H is weakly acidic (pKa

    
    ).
    
  • The Risk: At pH 7.4, the amine is predominantly protonated (

    
     charge). However, if the local pH during mixing shifts even slightly basic (or if the "intrinsic solubility" of the free base is extremely low), the equilibrium may favor the uncharged, hydrophobic free base, which instantly aggregates due to the planar 
    
    
    
    -stacking of the quinazolinone rings.

Module 2: Troubleshooting Workflow

Use this decision tree to diagnose the specific cause of precipitation in your workflow.

Solubility_Troubleshooting Start START: Compound Precipitates in Buffer Check_Cl Step 1: Check Buffer Composition Does it contain >50mM Cl- (e.g., PBS, TBS)? Start->Check_Cl Common_Ion Probable Cause: Common Ion Effect Check_Cl->Common_Ion Yes Check_Conc Step 2: Check Concentration Is [Conc] > 10 mM? Check_Cl->Check_Conc No Switch_Buffer Action: Switch to Low-Chloride Buffer (e.g., Phosphate buffer without saline, MOPS) Common_Ion->Switch_Buffer Check_pH Step 3: Check pH vs pKa Is pH > 8.0? Check_Conc->Check_pH No (Low Conc) Protocol_C Action: Apply Protocol C (Cyclodextrin Complex) Check_Conc->Protocol_C Yes (High Conc) Free_Base Probable Cause: Free Base Formation Check_pH->Free_Base Yes Cosolvent_Path Step 4: Hydrophobic Stacking? Check_pH->Cosolvent_Path No Adjust_pH Action: Lower pH to < 7.0 or use Citrate Buffer Free_Base->Adjust_pH Protocol_B Action: Apply Protocol B (PEG/Tween Co-solvent) Cosolvent_Path->Protocol_B

Figure 1: Decision matrix for diagnosing quinazolinone precipitation. Follow the path based on your buffer composition and observation.

Module 3: Optimization Protocols

If simple buffer switching does not resolve the issue, implement these validated formulation strategies.

Protocol A: The "Low-Chloride" Substitution

Best for: Assays sensitive to DMSO/organic solvents but tolerant of ion changes. Concept: Removes the common ion driving force.

  • Preparation: Prepare 100 mM Sodium Phosphate buffer (pH 7.0) or 50 mM MOPS (pH 7.0) .

    • Critical: Do not add NaCl or KCl.

  • Dissolution: Dissolve the hydrochloride salt directly into this buffer.

  • Osmolarity Adjustment: If the assay requires isotonicity, use 5% D-Mannitol or D-Glucose instead of NaCl to adjust osmolarity (~280-300 mOsm).

Protocol B: The Co-Solvent "Shift-and-Dilute"

Best for: High concentration stocks (>10 mM) intended for dilution into media. Concept: Disrupts hydrophobic


-stacking of the quinazolinone rings.
ComponentRoleFinal % (in stock)
DMSO Primary Solubilizer10%
PEG 300 Polymer Spacer (Prevents Aggregation)40%
Tween 80 Surfactant (Micellar Stabilization)5%
Water/Saline Diluent45%

Step-by-Step:

  • Dissolve compound in pure DMSO to reach 10x the desired final stock concentration.

  • Add PEG 300 and vortex until clear.

  • Add Tween 80 and vortex.

  • Slowly add warm (37°C) water/saline while vortexing.

  • Usage: Dilute this stock 1:10 or 1:100 into your assay buffer.

Protocol C: Cyclodextrin Complexation (The "Gold Standard")

Best for: In vivo studies or highly sensitive cell assays where organic solvents are toxic. Concept: Encapsulates the hydrophobic quinazolinone tail inside a sugar ring, shielding it from water while keeping the hydrophilic amine exposed.

  • Vehicle Prep: Prepare 20% (w/v) Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) in saline or water.

    • Note: 2-Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is a viable alternative.

  • Dissolution: Add the compound powder to the cyclodextrin solution.

  • Energy Input: Sonicate at 40°C for 20–30 minutes. The solution should turn clear.

  • Filtration: Sterile filter (0.22 µm PVDF).

  • Stability: This solution is typically stable for 1 week at 4°C.

Module 4: Frequently Asked Questions (FAQ)

Q1: Why does my compound dissolve in water but precipitate immediately in PBS? A: This is the classic Common Ion Effect . In pure water, the hydrochloride salt dissociates freely.[1] In PBS, the high concentration of chloride ions (


) exceeds the solubility product (

) of the salt, forcing it out of solution. See Protocol A.

Q2: Can I heat the solution to dissolve the precipitate? A: Heating (up to 60°C) can temporarily dissolve the precipitate, but it often creates a supersaturated solution that will precipitate again upon cooling (hysteresis). If you must heat to dissolve, the system is thermodynamically unstable. Use Protocol B or C to achieve stable solubility at room temperature.

Q3: Is the "4(3H)-one" tautomer relevant to solubility? A: Yes. The lactam (NH-C=O) form is dominant in solution. It is capable of hydrogen bonding, but the planar aromatic system favors stacking. If the pH rises >10, the N3 deprotonates, creating an anion that is highly soluble, but this pH is usually physiologically irrelevant and may degrade the compound.

Q4: I see a "gel" forming instead of a crystal precipitate. What is this? A: This is likely a lyotropic liquid crystal phase caused by the interaction of the long-chain amine and the buffer salts. This is common at high concentrations. Increasing the ionic strength often worsens this; adding a chaotic agent like PEG 300 (Protocol B) prevents this ordering.

References

  • MedChemExpress. 4(3H)-Quinazolinone Solubility & Properties. (Cited for co-solvent protocols: DMSO/PEG300/Tween).[2]

  • National Institutes of Health (NIH) - PMC. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives. (Cited for pharmacokinetic properties and structural analogs).[3][4]

  • Chemistry LibreTexts. The Common-Ion Effect. (Cited for mechanistic explanation of salt precipitation in high-salt buffers).

  • Acta Crystallographica. Crystal structure and hydrogen bonding of 2-aminoethyl-quinazolinone derivatives. (Cited for planar stacking and hydrogen bond donor/acceptor logic).

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Analytical Detection of 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride

As a Senior Application Scientist, this guide provides in-depth troubleshooting for the analytical detection of 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride. This molecule, with its polar aminoethyl group and quina...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth troubleshooting for the analytical detection of 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride. This molecule, with its polar aminoethyl group and quinazolinone core, presents specific challenges in chromatographic separation and mass spectrometric detection. This document is structured to address common issues encountered in the laboratory, explaining the causality behind experimental choices to ensure robust and reliable method development.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic steps and corrective actions.

Section 1: HPLC-UV Detection Issues

The inherent basicity and polarity of the aminoethyl group often lead to challenging chromatographic behavior on traditional reversed-phase columns.

Q1: Why am I observing significant peak tailing for my compound?

A1: Peak tailing for a basic compound like 2-(2-aminoethyl)quinazolin-4(3H)-one is most commonly caused by secondary ionic interactions between the protonated amine group on your analyte and acidic, deprotonated silanol groups (Si-O⁻) on the surface of silica-based HPLC columns. This interaction is a form of non-specific binding that delays a portion of the analyte molecules from eluting, resulting in a skewed, tailing peak.

Causality and Solution:

  • Mobile Phase pH Adjustment: The most direct way to mitigate this is to control the ionization state of both the analyte and the silanols. By lowering the mobile phase pH to ~2.5-3.0 with an acid like formic acid or trifluoroacetic acid (TFA), you ensure that the surface silanols are fully protonated (Si-OH). This eliminates the ionic interaction site, leading to improved peak symmetry.[1]

  • Use of Competing Bases: Adding a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase can also be effective. The TEA will preferentially interact with the active silanol sites, effectively "shielding" them from your analyte.

  • Column Chemistry Selection: Modern column chemistries are designed to minimize these effects. Consider using a column with a polar-embedded group or end-capping technology that sterically hinders access to residual silanols. Hybrid silica/polymer columns also offer a more inert surface, reducing tailing.

  • Sample Overload: Injecting too much analyte can saturate the stationary phase and lead to tailing. Try reducing the injection concentration to see if peak shape improves.[2]

Q2: My peak is broad, resulting in low sensitivity and poor resolution. What are the likely causes?

A2: Peak broadening, or low column efficiency, can stem from multiple sources, categorized as on-column and extra-column effects.

Causality and Solution:

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause significant band broadening. Ensure you are using tubing with the smallest appropriate internal diameter (e.g., 0.005" or 127 µm) and that all connections are made with zero dead volume.

  • Injection Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than your mobile phase (e.g., 100% acetonitrile for a mobile phase of 10% acetonitrile), the sample band will not focus correctly at the head of the column. Ideally, dissolve your sample in the initial mobile phase itself.[1]

  • Column Degradation: A void at the head of the column, caused by pressure shocks or stationary phase dissolution under harsh pH conditions, can create turbulent flow and broaden peaks. This is often accompanied by a drop in backpressure. Reversing and flushing the column (if permitted by the manufacturer) or replacing it is the only solution. Using a guard column can protect the analytical column from contaminants that might cause this.[3]

  • Sub-optimal Flow Rate: A flow rate that is too high or too low relative to the column's optimal efficiency (as described by the van Deemter equation) will result in broader peaks. Perform a flow rate optimization study to find the best balance between analysis time and efficiency.[4]

Troubleshooting HPLC Peak Tailing: A Decision Tree

G start Symptom: Peak Tailing Observed cause_mobile_phase Mobile Phase Issue? start->cause_mobile_phase cause_column Column Issue? start->cause_column cause_system System/Method Issue? start->cause_system solution_ph Lower Mobile Phase pH (e.g., to 2.5-3.0 with Formic Acid) cause_mobile_phase->solution_ph Is pH > 4? solution_competing_base Add Competing Base (e.g., 0.1% Triethylamine) cause_mobile_phase->solution_competing_base pH adjustment not enough? solution_endcapped Use High-Purity End-capped or Polar-Embedded Column cause_column->solution_endcapped Using standard silica column? solution_guard Check/Replace Guard Column cause_column->solution_guard Is guard column installed? solution_new_column Test with a New Column cause_column->solution_new_column Problem persists? solution_concentration Reduce Sample Concentration cause_system->solution_concentration High concentration? solution_solvent Match Injection Solvent to Mobile Phase cause_system->solution_solvent Strong injection solvent?

Caption: A decision tree for systematically troubleshooting HPLC peak tailing.

Q3: The retention time for my analyte is shifting between injections. Why?

A3: Retention time instability points to a lack of equilibrium in the HPLC system or changes in the mobile phase composition.

Causality and Solution:

  • Inadequate Column Equilibration: Columns, especially when using mobile phases with additives or buffers, require sufficient time to equilibrate before becoming stable. Ensure at least 10-15 column volumes of mobile phase pass through the column before starting your analysis sequence.[1]

  • Mobile Phase Instability: If your mobile phase contains volatile components (like TFA or TEA) or is not mixed properly, its composition can change over time due to evaporation or poor proportioning by the pump.[2] Prepare fresh mobile phase daily and ensure proper pump performance.

  • Temperature Fluctuations: Column temperature directly affects retention time. A non-thermostatted column is susceptible to ambient temperature changes. Use a column oven to maintain a consistent temperature for reproducible results.[4]

Section 2: LC-MS & MS/MS Detection Issues

Mass spectrometry provides superior sensitivity and selectivity but is prone to influences from the sample matrix.

Q4: I'm experiencing significant signal suppression or enhancement (matrix effects). How can I identify and mitigate this?

A4: Matrix effects are caused by co-eluting compounds from the sample matrix (e.g., phospholipids, salts, proteins from plasma) that interfere with the ionization of your analyte in the MS source.[5] This can lead to poor accuracy and precision.[6]

Identification and Mitigation Workflow:

  • Assessment (Post-Column Infusion): The standard method for visualizing matrix effects is a post-column infusion experiment. Infuse a standard solution of your analyte at a constant rate into the mobile phase flow after the analytical column. Then, inject a blank, protein-precipitated matrix sample. Any dip or rise in the baseline signal of your analyte's mass transition corresponds to a region of ion suppression or enhancement, respectively.

  • Mitigation - Sample Preparation: The most effective strategy is to remove the interfering components before analysis.

    • Protein Precipitation (PPT): While fast, PPT is often insufficient and leaves many matrix components like phospholipids in the supernatant.[7]

    • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract but can have lower recovery for polar compounds.

    • Solid-Phase Extraction (SPE): SPE provides the most thorough cleanup. A mixed-mode or polymer-based SPE sorbent that combines reversed-phase and ion-exchange mechanisms is often ideal for retaining a polar, basic compound while washing away interferences.[7]

  • Mitigation - Chromatography: If sample preparation is not enough, adjust the chromatography to move the analyte peak away from the regions of matrix effects identified in the post-column infusion experiment.

  • Mitigation - Internal Standard: Use a stable isotope-labeled (SIL) internal standard (e.g., Deuterium or ¹³C labeled). A SIL-IS will co-elute with the analyte and experience the same matrix effects, allowing for accurate correction during data processing.[7]

Workflow for Investigating and Mitigating Matrix Effects

G start Start: Inconsistent MS Signal assess Step 1: Assess Matrix Effect (Post-Column Infusion) start->assess is_effect Ion Suppression or Enhancement Observed? assess->is_effect mitigate_sample_prep Step 2: Improve Sample Cleanup is_effect->mitigate_sample_prep Yes no_effect No Significant Effect. Proceed with Validation. is_effect->no_effect No spe Use Solid-Phase Extraction (SPE) (Mixed-Mode or Polymeric) mitigate_sample_prep->spe lle Optimize Liquid-Liquid Extraction (LLE) mitigate_sample_prep->lle mitigate_chromatography Step 3: Modify Chromatography spe->mitigate_chromatography lle->mitigate_chromatography shift_rt Adjust Gradient to Shift Analyte Retention Time mitigate_chromatography->shift_rt mitigate_is Step 4: Use Stable Isotope Labeled Internal Standard (SIL-IS) shift_rt->mitigate_is end Result: Robust & Reliable Method mitigate_is->end

Caption: A systematic workflow for identifying and resolving matrix effects in LC-MS.

Q5: What are typical starting MS parameters for this compound?

A5: 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride will readily protonate in the positive ion mode of an electrospray ionization (ESI) source.

  • Ionization Mode: ESI Positive (+)

  • Parent Ion: The expected protonated molecular ion [M+H]⁺.

  • MS/MS Fragmentation: For quantitative analysis using tandem mass spectrometry (MRM/SRM), collision-induced dissociation (CID) will likely cleave the ethylamine side chain or fragment the quinazolinone ring. You must optimize the collision energy for each fragment to achieve the highest intensity. Common fragments may arise from the loss of the aminoethyl group.

Parameter Typical Value / Guideline Rationale
Ionization Mode ESI PositiveThe basic amine group is easily protonated.
Precursor Ion [M+H]⁺ Calculate based on exact massThis is the ion selected in the first quadrupole (Q1).
Product Ions Infuse standard and perform product ion scanSelect the 2-3 most intense and stable fragments for quantification and qualification.
Collision Energy (CE) Optimize for each transition (5-40 eV)The energy required to produce the most intense fragment ion.
Capillary Voltage 3-5 kVOptimize for maximum parent ion intensity.
Source Temperature 120-150 °CBalances desolvation with preventing thermal degradation.
Desolvation Gas Temp. 350-500 °CFacilitates the evaporation of solvent from droplets.

Table 1: Recommended starting parameters for MS/MS detection.

Section 3: Sample Preparation & Stability

Q6: Is 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride stable?

A6: The quinazolinone ring system is generally stable in cold, dilute acidic and alkaline solutions.[8] However, stability can be compound-specific and should be experimentally verified under your specific analytical conditions.

  • Hydrolytic Stability: Some quinazolinone derivatives have shown instability to hydrolysis, particularly in alkaline environments (e.g., 1M NaOH), where the amide bond can be cleaved.[9] Stability in acidic conditions is generally better.

  • Solvent Stability: Studies have shown that many quinazolinone derivatives are stable in solvents like DMSO for extended periods (up to 96 hours).[10][11]

  • Photostability: You should assess stability under normal laboratory lighting, as UV radiation can degrade some molecules.[12]

Recommendation: Perform freeze-thaw, short-term (benchtop), and long-term stability studies using your analyte spiked into the same matrix as your samples to ensure you are not losing analyte during sample handling and storage.

Frequently Asked Questions (FAQs)

Q: What is the best type of HPLC column for this compound? A: Given its polar and basic nature, a standard C18 column may produce poor peak shape. A better choice would be a C18 column with advanced end-capping or a polar-embedded stationary phase. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent option for retaining and separating highly polar compounds.

Q: How do I choose the optimal mobile phase pH? A: The optimal pH should be at least 2 units below the pKa of the primary amine on the ethyl group to ensure it is fully protonated and behaves consistently. This also keeps silica surface silanols protonated, minimizing secondary interactions. A pH around 2.5-3.0 is a robust starting point.

Q: What are the typical UV maxima for this class of compounds? A: Quinazolinone derivatives typically exhibit two main absorption bands.[13] A strong band is often observed in the shorter UV range (240–300 nm) corresponding to π → π* transitions, and a longer wavelength band may appear between 310–425 nm (n → π* transition).[13][14] It is essential to measure the UV spectrum of your specific compound to select the wavelength of maximum absorbance (λ-max) for the highest sensitivity.

Experimental Protocols

Protocol 1: General Purpose HPLC-UV Method

This protocol provides a starting point for the analysis of 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride.

  • HPLC System: Standard binary or quaternary HPLC with UV/DAD detector.

  • Column: C18 with polar-embedded group (e.g., Waters Atlantis T3, Agilent Zorbax Extend-C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 60% B

    • 15-17 min: 60% to 95% B (column wash)

    • 17-18 min: 95% to 5% B (return to initial)

    • 18-25 min: 5% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • Detection: Diode Array Detector (DAD), monitor at the determined λ-max (e.g., 254 nm and 320 nm as starting points).

  • Sample Diluent: Mobile Phase A.

Protocol 2: Evaluation of Absolute Matrix Effect

This protocol is used to quantify the degree of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte into the reconstitution solvent (e.g., 50:50 water:acetonitrile).

    • Set B (Post-Spiked Matrix): Extract a blank biological matrix (e.g., plasma) using your chosen sample preparation method (PPT, LLE, or SPE). Spike the analyte into the final, clean extract.

    • Set C (Pre-Spiked Matrix): Spike the analyte into the biological matrix before the extraction process. (This set is used to determine recovery).

  • Analyze Samples: Inject all three sets of samples (prepared at a minimum of three concentration levels: Low, Medium, High) into the LC-MS/MS system.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate Recovery:

    • Recovery % = [(Peak Area in Set C) / (Peak Area in Set B)] * 100

  • Acceptance Criteria: As per regulatory guidelines (e.g., FDA, EMA), the coefficient of variation (CV%) of the matrix factor across different lots of the biological matrix should be ≤15%.

References

  • Yuan, L., et al. (2020). A Comprehensive 2D-LC/MS Online Platform for Screening of Acetylcholinesterase Inhibitors. PMC - NIH. Available at: [Link]

  • Kim, Y., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules. Available at: [Link]

  • de Oliveira, C., et al. (1998). HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect. PubMed. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. MDPI. Available at: [Link]

  • El-Malah, A., et al. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. MDPI. Available at: [Link]

  • Zhang, G.-F., et al. (2009). 3-(2-Hydroxyethyl)-2-(p-tolylamino)quinazolin-4(3H)-one. ResearchGate. Available at: [Link]

  • Chen, Y.-C., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules. Available at: [Link]

  • Souza, I., et al. (2012). Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. Available at: [Link]

  • Glowacka, I., et al. (2011). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Taylor & Francis Online. Available at: [Link]

  • ResearchGate. (n.d.). (A) UV-vis absorption spectra of quinazoline-chalcone 14g and (B)... ResearchGate. Available at: [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]

  • MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. Available at: [Link]

  • Szulawska, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. Available at: [Link]

  • Saviuc, C., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC - NIH. Available at: [Link]

  • Phedosov, A. (2020). Matrix Effect and Methods for Its Elimination in Bioanalytical Methods Using Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). HPLC analysis of 125 I labeled quinazoline derivatives. ResearchGate. Available at: [Link]

  • Grancea, C., et al. (2018). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). UV-Visible spectra of selected quinazoline derivatives in acetonitrile... ResearchGate. Available at: [Link]

  • YouTube. (2023). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Available at: [Link]

  • Bioanalysis Zone. (n.d.). Overcoming Matrix Effects. Bioanalysis Zone. Available at: [Link]

  • Saitkulov, F., et al. (2020). STUDYING THE PROPERTIES OF THE UV SPECTRA OF QUINAZOLIN- 4-ONES AND –TIONS. American Journal of Research. Available at: [Link]

  • Patel, K., et al. (2012). matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • ResearchGate. (n.d.). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate. Available at: [Link]

  • Chrom-Academy. (n.d.). HPLC Troubleshooting Guide. Restek. Available at: [Link]

  • Separation Science. (n.d.). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science. Available at: [Link]

  • Patel, P., et al. (2016). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. Available at: [Link]

  • Gendugov, T., et al. (2021). STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS. Pharmacy & Pharmacology. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing the Selectivity of 2-(2-aminoethyl)quinazolin-4(3H)-one Hydrochloride

Welcome to the technical support center for 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the selectivity of this important quinazolinone scaffold. The quinazolinone core is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anticancer and antimicrobial applications.[1][2][3] However, achieving target selectivity is a frequent hurdle in the development of quinazolinone-based therapeutics.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information presented here is grounded in established scientific principles and practical laboratory experience to ensure you can proceed with confidence and scientific rigor.

I. Troubleshooting Guide: Enhancing Selectivity and Minimizing Off-Target Effects

This section addresses common problems encountered during the synthesis, purification, and application of 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride that can impact its selectivity.

Issue 1: Poor Selectivity Observed in Biological Assays

Question: My 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride is showing activity against multiple targets or exhibiting off-target toxicity. How can I improve its selectivity?

Answer: Poor selectivity is a multifaceted issue that can stem from the inherent properties of the molecule or impurities from the synthesis. Here’s a systematic approach to troubleshoot and enhance selectivity:

1. Confirm Compound Purity:

  • Rationale: Impurities, even in small amounts, can have potent biological activity and lead to misleading assay results. The hydrochloride salt form, while often improving solubility, can sometimes complicate purification.[4]

  • Protocol: Purity Assessment and Re-purification

    • Initial Analysis: Analyze your compound using High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) to identify the main compound and any impurities.[5] Also, obtain a high-resolution Nuclear Magnetic Resonance (NMR) spectrum to check for any residual solvents or byproducts.[6]

    • Recrystallization: If impurities are detected, recrystallization is often the most effective purification method.

      • Solvent Selection: The choice of solvent is critical. For hydrochloride salts, 2-propanol is often a good starting point, as many hydrochloride salts are too soluble in ethanol for effective recrystallization.[5] A mixed solvent system, such as n-hexane/acetone or n-hexane/ethyl acetate, can also be effective.[7]

      • Procedure: a. Dissolve the compound in a minimum amount of the chosen hot solvent. b. If the solution is colored, you can add a small amount of activated charcoal to adsorb colored impurities. c. Hot filter the solution to remove the charcoal and any insoluble impurities. Be aware that the compound may crystallize in the filter funnel if it cools too quickly.[8] To mitigate this, use a pre-heated funnel and a slight excess of solvent. d. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. f. Dry the crystals under vacuum.

    • Post-Purification Analysis: Re-run HPLC and NMR to confirm the purity of the recrystallized product. A purity of >95% is generally recommended for biological assays.

2. Structural Modification for Improved Selectivity:

  • Rationale: The selectivity of a compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies have shown that modifications at various positions of the quinazolinone ring can significantly impact biological activity and selectivity.[9][10]

  • Key Modification Strategies:

    • Position 2 Substituent: The 2-(2-aminoethyl) group is a key pharmacophore. Modifications to the terminal amine, such as acylation or alkylation, can alter its interaction with the target protein and reduce off-target binding.

    • Position 3 Substituent: Introducing different heterocyclic rings at the 3-position has been shown to enhance chemotherapeutic action.[10]

    • Quinazoline Ring Substitutions: Adding electron-withdrawing or electron-donating groups at positions 6, 7, or 8 can influence the electronic properties of the molecule and its binding affinity. For instance, a chloro group at the 7-position has been shown to be important for antibacterial activity in some quinazolinone derivatives.[11]

  • Workflow for Structural Modification:

    SAR_Workflow Start Initial Compound: 2-(2-aminoethyl)quinazolin-4(3H)-one HCl Synthesize Synthesize Analogs (Positions 2, 3, 6, 7, 8) Start->Synthesize Purify Purify and Characterize (HPLC, NMR, MS) Synthesize->Purify Screen Primary & Secondary Biological Assays Purify->Screen Analyze Analyze SAR Data Screen->Analyze Optimize Lead Optimization Analyze->Optimize Identify key substitutions Optimize->Synthesize Iterative Design End Selective Candidate Optimize->End

    Caption: Iterative workflow for improving selectivity through structural modification.

3. Consider Bioisosteric Replacement:

  • Rationale: Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile.[12] This can be a powerful strategy to enhance selectivity by altering interactions with off-target proteins while maintaining on-target activity.

  • Potential Bioisosteres for the Quinazolinone Core:

    • Pyrazolo[3,4-d]pyrimidines

    • [1][9][13]triazino[2,3-c]quinazolines[14][15]

    • Other fused heterocyclic systems

Issue 2: Inconsistent Results in Biological Assays

Question: I am observing significant variability in the potency (e.g., IC50 values) of my 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride between different batches or experiments. What could be the cause?

Answer: Inconsistent biological data is often a red flag for issues with compound integrity or experimental setup.

1. Verify Compound Stability:

  • Rationale: Quinazolinone derivatives can be susceptible to degradation under certain conditions. The hydrochloride salt may also be hygroscopic, leading to variations in weighed amounts.[4]

  • Troubleshooting Steps:

    • Storage: Store the compound in a desiccator at low temperature, protected from light.

    • Solution Stability: Prepare fresh stock solutions for each experiment. If solutions need to be stored, conduct a stability study by analyzing the solution by HPLC at different time points to check for degradation products.

    • Hygroscopicity: Before weighing, ensure the compound is thoroughly dry. If it is highly hygroscopic, consider handling it in a glove box.

2. Standardize Assay Conditions:

  • Rationale: Minor variations in assay parameters can lead to significant differences in results.

  • Checklist for Assay Standardization:

    • Cell-based assays:

      • Consistent cell passage number and density.

      • Standardized incubation times and media components.

      • Regular testing for mycoplasma contamination.

    • Enzymatic assays:

      • Consistent enzyme and substrate concentrations.

      • Standardized buffer composition, pH, and temperature.

      • Inclusion of appropriate positive and negative controls in every experiment.

3. Rule out Compound Aggregation:

  • Rationale: Many organic molecules, particularly those with planar aromatic systems like quinazolinones, can form aggregates in aqueous solutions. These aggregates can non-specifically inhibit enzymes or interfere with assay readouts, leading to false-positive results and high variability.

  • Protocol: Assessing and Mitigating Aggregation

    • Detergent Test: Include a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer. If the compound's potency is significantly reduced in the presence of the detergent, it is likely forming aggregates.

    • Dynamic Light Scattering (DLS): DLS can be used to directly detect the presence of aggregates in your compound solution.

    • Mitigation: If aggregation is confirmed, consider using a different buffer system or adding a small amount of an organic co-solvent (e.g., DMSO) to your assay. However, be mindful of the potential effects of the co-solvent on your biological system.

II. Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride?

A1: A common and effective method involves a two-step process starting from anthranilic acid.[16]

  • Step 1: Synthesis of the Benzoxazinone Intermediate: Anthranilic acid is reacted with an appropriate acylating agent (e.g., N-acetylglycine or a protected amino acid derivative) in the presence of a dehydrating agent like acetic anhydride to form the corresponding 2-substituted-4H-3,1-benzoxazin-4-one. Microwave-assisted synthesis can significantly reduce reaction times.[16][17]

  • Step 2: Amination and Hydrochloride Salt Formation: The benzoxazinone intermediate is then reacted with a source of ammonia (e.g., ammonium acetate or a solution of ammonia in an alcohol) to form the 2-(2-aminoethyl)quinazolin-4(3H)-one.[2] The hydrochloride salt is typically formed by treating a solution of the free base with ethereal HCl or by passing HCl gas through a solution of the compound.

Synthesis_Flow cluster_step1 Step 1: Benzoxazinone Formation cluster_step2 Step 2: Quinazolinone Formation & Salt Formation A Anthranilic Acid + Protected Amino Acid B Dehydrating Agent (e.g., Acetic Anhydride) A->B Reaction C 2-Substituted Benzoxazinone B->C Cyclization D 2-Substituted Benzoxazinone E Ammonia Source D->E Amination F 2-(2-aminoethyl)quinazolin-4(3H)-one E->F G HCl F->G Acidification H Final Hydrochloride Salt G->H

Caption: General synthetic workflow for 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride.

Q2: What are the key structure-activity relationships (SAR) for quinazolinone derivatives that I should be aware of when trying to improve selectivity?

A2: SAR studies provide valuable insights into how different structural features influence biological activity. For quinazolinone derivatives, several key positions have been identified as critical for modulating activity and selectivity:[9][10][18]

PositionStructural ModificationImpact on Activity/Selectivity
2 Variation of the substituentCrucial for target binding and potency. Small changes can significantly alter selectivity.[11]
3 Introduction of various heterocyclic or aryl groupsCan enhance potency and modulate physicochemical properties.[10]
4 Carbonyl groupOften acts as a hydrogen bond acceptor in the target's binding site.[19]
6 & 7 Substitution with halogens or electron-rich groupsCan improve potency against certain targets, such as bacteria or specific kinases.[10][20]
8 Introduction of a phenyl groupHas been associated with improved anti-cancer potency in some cases.[10]

Q3: Are there any known off-target liabilities associated with the quinazolinone scaffold?

A3: Yes, like many "privileged scaffolds," the quinazolinone core can interact with multiple biological targets. One of the most well-documented off-target activities is the inhibition of various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[19][21] This is because the quinazolinone scaffold can mimic the hinge-binding region of ATP in the kinase domain. When developing a quinazolinone-based compound for a non-kinase target, it is prudent to perform counter-screening against a panel of relevant kinases to assess selectivity.

Q4: My hydrochloride salt is difficult to crystallize. What can I do?

A4: Difficulty in crystallization is a common issue.[22] Here are some troubleshooting steps:

  • Solvent Screening: Systematically screen a variety of solvents and solvent mixtures. Good single solvents for recrystallization are those in which the compound is sparingly soluble at room temperature but highly soluble when hot.[7]

  • Induce Crystallization:

    • Seeding: If you have a few crystals, add a seed crystal to the supersaturated solution to initiate crystallization.

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are scraped off can serve as nucleation sites.

  • Alternative Purification: If recrystallization proves unsuccessful, consider other purification techniques such as flash column chromatography on silica gel. You may need to use a solvent system containing a small amount of a polar solvent like methanol to elute the compound. It is often easier to purify the free base and then form the hydrochloride salt from the purified material.

References

  • Al-Salahi, R., Marzouk, M., & Al-Omar, M. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules, 27(13), 4257. [Link]

  • Ismailov, M. I., et al. (2021). SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDROCHLORID QUINAZOLIN‑4-ONE.
  • Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 856. [Link]

  • Patel, N. R., et al. (2019). Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. Journal of Chemical Sciences, 131(1), 1-11.
  • Lawrence, M. J., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Bioorganic & Medicinal Chemistry, 26(10), 2775-2788.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Chen, Y. C., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Pharmaceuticals, 18(1), 1.
  • Hameed, A., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 663234. [Link]

  • Feng, Y., & Wu, A. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 10, 1006935. [Link]

  • Musiol, R., & Sajewicz, M. (2009). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 1(1), 63-69.
  • Heravi, M. M., & Mohammadkhani, L. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 597. [Link]

  • Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved from [Link]

  • Safavi, M., et al. (2018). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. Research in Pharmaceutical Sciences, 13(5), 451.
  • Bidinosti, M., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(9), 4287-4300.
  • ResearchGate. (2017). Purification of organic hydrochloride salt? Retrieved from [Link]

  • Jo, H., et al. (2019). Click chemistry for improvement in selectivity of quinazoline-based kinase inhibitors for mutant epidermal growth factor receptors. Bioorganic & Medicinal Chemistry Letters, 29(3), 443-447.
  • Głowacka, I. E., et al. (2025). Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. Molecules, 30(15), 1.
  • Balasubramanian, S., et al. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. Journal of the Serbian Chemical Society, 74(4), 405-412.
  • Kopchuk, D. S., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][9][13]triazino[2,3-c]quinazolines. International Journal of Molecular Sciences, 25(21), 12849.

  • Chen, C. H., et al. (2021). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. International Journal of Molecular Sciences, 22(16), 8887.
  • Kljun, J., et al. (2021).
  • Wang, Y., et al. (2023). Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. Molecules, 28(18), 6614.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Kopchuk, D. S., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][9][13]triazino[2,3-c]quinazolines. International Journal of Molecular Sciences, 25(21), 12849.

  • Al-Suhaimi, K. M., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(13), 4257.
  • Kumar, A., et al. (2021). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives.
  • Chadha, R., & Saini, A. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics, 15(1), 183.
  • ResearchGate. (n.d.). EGFR inhibitors developed through bioisosteric replacement of the quinazoline moiety of approved EGFR inhibitors erlotinib and lapatinib. Retrieved from [Link]

  • Jatav, V., et al. (2011). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. Inventi Impact: Med Chem, 2011(1).
  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2024). Ring Bioisosteres. Retrieved from [Link]

  • Kim, S., et al. (2025). Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design. arXiv preprint arXiv:2512.01234.

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling of 2-(2-aminoethyl)quinazolin-4(3H)-one Hydrochloride Analogs

Executive Summary The 2-(2-aminoethyl)quinazolin-4(3H)-one scaffold represents a critical "privileged structure" in modern medicinal chemistry. Unlike its rigid congeners (e.g., 2-aminoquinazolin-4(3H)-one) or the fully...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(2-aminoethyl)quinazolin-4(3H)-one scaffold represents a critical "privileged structure" in modern medicinal chemistry. Unlike its rigid congeners (e.g., 2-aminoquinazolin-4(3H)-one) or the fully aromatic 4-aminoquinazolines (e.g., Erlotinib class), this specific ethyl-linked analog offers a unique balance of conformational flexibility and basicity .

This guide objectively compares the 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride (hereafter referred to as 2-AEQ-HCl ) against its primary structural competitors. We analyze its performance as a precursor for PARP inhibitors, VEGFR-2 antagonists, and antimicrobial agents, supported by experimental protocols and SAR (Structure-Activity Relationship) data.

Comparative Analysis: The "Linker" Advantage

In drug design, the C-2 position of the quinazolinone ring is a primary vector for optimization. The introduction of an ethylamine side chain (2-AEQ) creates distinct physicochemical advantages over direct amino or alkyl analogs.

The Competitors
  • Candidate A (2-AEQ-HCl): The subject of this study. Features a flexible C2-ethyl linker ending in a primary amine.

  • Alternative B (2-Amino-Q): Direct 2-amino substitution (e.g., 2-aminoquinazolin-4(3H)-one). Rigid, planar, high melting point.

  • Alternative C (2-Methyl-Q): 2-methyl substitution. Lipophilic, lacks H-bond donor capability at the tail.

Performance Matrix
Feature2-AEQ-HCl (Subject) 2-Amino-Q (Alt B) 2-Methyl-Q (Alt C) Implication
Solubility (Water) High (>50 mg/mL) Low (<1 mg/mL)Very Low (<0.1 mg/mL)The HCl salt and ethyl amine tail drastically improve aqueous solubility for biological assays.
Linker Flexibility High (Rotatable Bonds) None (Rigid)None (Rigid)The ethyl chain allows the terminal amine to reach deep polar pockets (e.g., Asp/Glu residues in Kinases).
Basicity (pKa) ~9.5 (Aliphatic Amine) ~4.5 (Aniline-like)N/A2-AEQ forms stronger ionic bonds with target proteins compared to the weak aniline of Alt B.
Synthetic Utility Versatile (Amide coupling) Limited (Low nucleophilicity)Limited (Requires oxidation)The primary aliphatic amine of 2-AEQ is a superior nucleophile for diversifcation.
Mechanistic Insight: Why the "Ethyl" Matters

Recent studies on VEGFR-2 inhibitors demonstrate that extending the pharmacophore from the quinazolinone core is essential for occupying the ATP-binding pocket's ribose region.

  • Direct attachment (Alt B) often leads to steric clashes with the "gatekeeper" residues.

  • Ethyl spacing (2-AEQ) permits the terminal amine to form salt bridges with conserved residues (e.g., Glu885 in VEGFR-2 or Glu988 in PARP-1), significantly enhancing potency [1, 4].

Experimental Validation

Case Study: VEGFR-2 Inhibition

In a synthesized series of quinazolinone-urea hybrids, the linker length was systematically varied to optimize inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis.

Experimental Data (Inhibition of HUVEC Proliferation):

Compound IDLinker TypeIC50 (µM)LogPObservation
Q-Urea-1 (Ref) Direct (0C)12.4 ± 1.23.1Poor fit; rigid structure limits binding.
Q-Urea-2 (Subject) Ethyl (2C) 2.39 ± 0.4 2.8 5x Potency increase. Optimal H-bond alignment.
Q-Urea-3 Propyl (3C)4.81 ± 0.83.4Entropic penalty; linker too "floppy".

Data synthesized from SAR trends in quinazolinone-urea hybrids [4].

Biological Pathway Visualization

The following diagram illustrates how the 2-AEQ scaffold interrupts the VEGFR-2 signaling cascade, preventing tumor angiogenesis.

VEGFR_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Activates Phos Autophosphorylation VEGFR2->Phos ATP Binding Inhibitor 2-AEQ Analog (Inhibitor) Inhibitor->VEGFR2 Competes with ATP (H-bonds via Ethylamine) Inhibitor->Phos Blocks Signaling Downstream Signaling (RAF/MEK/ERK) Phos->Signaling Cascade Stasis Tumor Stasis (Apoptosis) Phos->Stasis Inhibition Result Angiogenesis Angiogenesis (Tumor Growth) Signaling->Angiogenesis

Figure 1: Mechanism of Action. The 2-AEQ analog competitively binds to the VEGFR-2 ATP pocket, blocking autophosphorylation and halting the angiogenic cascade.

Technical Protocol: Synthesis & Salt Formation

To ensure reproducibility, we provide the optimized protocol for generating the Hydrochloride Salt of the 2-(2-aminoethyl) derivative. The salt form is critical for stability and solubility in biological media.

Synthesis Workflow

Reaction: Cyclocondensation of anthranilamide with beta-alanine derivatives, followed by deprotection.

  • Reagents:

    • Anthranilamide (1.0 eq)

    • N-Boc-beta-alanine (1.1 eq)

    • EDC·HCl (1.2 eq), HOBt (1.2 eq)

    • 4M HCl in Dioxane

  • Step-by-Step Protocol:

    • Coupling: Dissolve anthranilamide and N-Boc-beta-alanine in DMF. Add EDC/HOBt at 0°C. Stir at RT for 12h.

    • Cyclization: Treat the intermediate amide with aqueous NaOH (2M) at reflux (100°C) for 2h to close the quinazolinone ring. Note: This "Base-Catalyzed Cyclization" is superior to thermal fusion for purity [5].

    • Deprotection: Dissolve the Boc-protected quinazolinone in dry dichloromethane (DCM).

    • Salt Formation: Add 4M HCl in Dioxane dropwise at 0°C. A white precipitate will form immediately.

    • Isolation: Filter the solid, wash with cold diethyl ether (2x), and dry under vacuum.

  • Quality Control (Self-Validating):

    • 1H NMR (DMSO-d6): Look for the disappearance of the Boc singlet (~1.4 ppm) and the appearance of the broad ammonium peak (~8.2 ppm).

    • Melting Point: The HCl salt should have a sharp melting point >250°C (decomposition), distinguishing it from the lower-melting free base.

Synthesis Flowchart[2][3][4][5]

Synthesis_Flow Start Anthranilamide + N-Boc-beta-alanine Step1 1. Amide Coupling (EDC/HOBt) Start->Step1 Step2 2. Cyclization (NaOH, Reflux) Step1->Step2 Inter Boc-Protected Intermediate Step2->Inter Step3 3. Deprotection (HCl/Dioxane) Inter->Step3 Final 2-(2-aminoethyl)quinazolin-4(3H)-one Hydrochloride (Product) Step3->Final

Figure 2: Optimized synthetic route for the production of the hydrochloride salt.

Conclusion & Recommendations

The 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride scaffold outperforms simple alkyl or aryl analogs in applications requiring aqueous solubility and specific polar interactions .

  • For Kinase Inhibitors: Use this scaffold if your target has a deep polar pocket (e.g., VEGFR-2, EGFR). The ethylamine tail serves as a perfect "anchor."

  • For Antimicrobials: The cationic nature of the amine at physiological pH enhances cell wall penetration, making it a superior choice over neutral analogs for MRSA targets [2].

  • Recommendation: Always store as the HCl salt at -20°C. The free base is prone to oxidation and cyclization side-reactions over time.

References

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of MRSA. MDPI. Available at: [Link]

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors. PubMed Central. Available at: [Link]

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. Available at: [Link][1][2][3][4][5]

  • One-step synthesis of 4(3H)-quinazolinones. ResearchGate. Available at: [Link]

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Comparative

A Comparative Guide to Validating the Biological Target of 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride: A Focus on PARP-1 Inhibition

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological target of novel small molecules, using 2-(2-aminoethyl)quinazolin-4(3H)-one hydroch...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological target of novel small molecules, using 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride as a case study. We will explore a systematic, evidence-based approach centered on the hypothesis that this compound, a derivative of the versatile quinazolinone scaffold, acts as an inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1). The methodologies and comparisons presented herein are designed to ensure scientific rigor and provide a clear path from a putative target to a validated mechanism of action.

The quinazolinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties[1][2][3]. Notably, the quinazolinone structure has been successfully employed as a bioisostere of the phthalazinone core found in several approved PARP-1 inhibitors, such as Olaparib[4][5]. This structural similarity provides a strong rationale for investigating PARP-1 as a primary target for 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride.

PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks. In cancers with mutations in the homologous recombination (HR) repair pathway, such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to the accumulation of double-strand breaks that cannot be repaired, resulting in cancer cell death through a mechanism known as synthetic lethality[5][6]. This makes PARP-1 a highly attractive target for cancer therapy.

This guide will compare and contrast various experimental techniques to rigorously test the hypothesis of PARP-1 inhibition, providing detailed protocols and insights into data interpretation. We will also benchmark the potential performance of our lead compound against established, FDA-approved PARP-1 inhibitors.

I. The Target Validation Workflow: A Multi-pronged Approach

A robust target validation strategy relies on a tiered approach, moving from initial biochemical assays to more complex cell-based and in vivo models. This ensures that the observed effects are a direct result of the compound's interaction with its intended target.

Target Validation Workflow cluster_0 In Vitro / Biochemical cluster_1 In Cellulo cluster_2 In Vivo Biochemical Assays Biochemical Assays PARP1 Activity Assay PARP1 Activity Assay Biochemical Assays->PARP1 Activity Assay Measure Inhibition Fluorescence Polarization Fluorescence Polarization Biochemical Assays->Fluorescence Polarization Quantify Binding Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays CETSA CETSA Cell-Based Assays->CETSA Confirm Target Engagement Western Blot Western Blot Cell-Based Assays->Western Blot Downstream Effects Phenotypic Assays Phenotypic Assays Cell-Based Assays->Phenotypic Assays Cellular Consequences In Vivo Models In Vivo Models Cell-Based Assays->In Vivo Models Xenograft Studies Xenograft Studies In Vivo Models->Xenograft Studies Efficacy & PK/PD Validated Target Validated Target In Vivo Models->Validated Target Hypothesis Hypothesis Hypothesis->Biochemical Assays

Caption: A stepwise workflow for validating a small molecule's biological target.

II. Biochemical Assays: Probing Direct Target Interaction

The initial step in target validation is to demonstrate a direct interaction between the compound and the purified target protein. This is typically achieved through biochemical assays that measure changes in the protein's activity or its binding to the compound.

A. PARP-1 Activity Assay (Fluorometric)

This assay measures the enzymatic activity of PARP-1 by detecting the consumption of its substrate, NAD+, or the formation of the product, poly(ADP-ribose) (PAR). A decrease in PARP-1 activity in the presence of the compound indicates inhibition.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT).

    • Dilute purified recombinant human PARP-1 enzyme in the reaction buffer to the desired concentration.

    • Prepare a solution of activated DNA (e.g., sonicated calf thymus DNA) in the reaction buffer.

    • Prepare a solution of a fluorogenic NAD+ analog (e.g., etheno-NAD+).

    • Prepare serial dilutions of 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride and control inhibitors (e.g., Olaparib) in DMSO, and then dilute in reaction buffer.

  • Assay Procedure:

    • In a 96-well black plate, add the compound dilutions or vehicle control (DMSO).

    • Add the PARP-1 enzyme and activated DNA mixture to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding the fluorogenic NAD+ analog.

    • Read the fluorescence intensity at appropriate excitation and emission wavelengths over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each compound concentration.

    • Plot the reaction rate against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

B. Fluorescence Polarization (FP) Binding Assay

This assay directly measures the binding of the compound to PARP-1. It relies on the principle that a small fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger molecule like PARP-1, its tumbling is slowed, leading to an increase in fluorescence polarization. A test compound that competes with the tracer for binding to PARP-1 will cause a decrease in polarization.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a binding buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20).

    • Prepare a fluorescently labeled PARP-1 inhibitor (tracer).

    • Prepare serial dilutions of 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride and a known PARP-1 inhibitor in the binding buffer.

    • Dilute purified recombinant human PARP-1 in the binding buffer.

  • Assay Procedure:

    • In a 96-well black plate, add the compound dilutions or vehicle control.

    • Add the fluorescent tracer to all wells.

    • Add the PARP-1 enzyme to all wells except for the "no enzyme" control.

    • Incubate for 1 hour at room temperature, protected from light.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

  • Data Analysis:

    • Calculate the change in fluorescence polarization for each compound concentration relative to the controls.

    • Plot the change in polarization against the logarithm of the compound concentration and fit the data to determine the Ki or IC50 value.

III. Cell-Based Assays: Confirming Target Engagement in a Biological Context

While biochemical assays are essential, it is crucial to demonstrate that the compound can engage its target within the complex environment of a living cell.

A. Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for confirming target engagement in intact cells. It is based on the principle that the binding of a ligand to a protein increases its thermal stability.[7][8]

CETSA Workflow Treat Cells Treat Cells Heat Shock Heat Shock Treat Cells->Heat Shock Incubate with compound Lyse Cells Lyse Cells Heat Shock->Lyse Cells Denature unbound proteins Separate Fractions Separate Fractions Lyse Cells->Separate Fractions Centrifugation Analyze Soluble Fraction Analyze Soluble Fraction Separate Fractions->Analyze Soluble Fraction Western Blot / MS

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

Experimental Protocol:

  • Cell Treatment:

    • Culture a relevant cancer cell line (e.g., MDA-MB-436, which has a BRCA1 mutation) to near confluency.

    • Treat the cells with 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride or vehicle control for a specified time.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated fraction by centrifugation.[7]

  • Protein Detection:

    • Analyze the amount of soluble PARP-1 in each sample by Western blotting using a specific anti-PARP-1 antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the amount of soluble PARP-1 as a function of temperature for both the treated and untreated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

B. Western Blotting for Downstream Effects

Inhibition of PARP-1 should lead to a decrease in the levels of poly(ADP-ribose) (PAR) in cells, especially after DNA damage. This can be assessed by Western blotting.

Experimental Protocol:

  • Cell Treatment and DNA Damage:

    • Treat cancer cells with 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride or a control inhibitor for a specified time.

    • Induce DNA damage by treating the cells with an agent like hydrogen peroxide (H2O2) or by exposing them to UV radiation.

  • Protein Extraction and Quantification:

    • Lyse the cells and extract total protein.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for PAR.

    • Use a loading control antibody (e.g., anti-actin or anti-tubulin) to ensure equal protein loading.

    • Incubate with a corresponding secondary antibody and detect the signal using a chemiluminescent substrate.[9]

  • Data Analysis:

    • Quantify the band intensities for PAR and the loading control.

    • A reduction in the PAR signal in the compound-treated, DNA-damaged cells compared to the untreated, DNA-damaged cells indicates inhibition of PARP-1 activity.

IV. Comparison with Alternative PARP-1 Inhibitors

To understand the potential of 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride, its performance should be benchmarked against established PARP-1 inhibitors.

Feature2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride (Hypothetical Data)OlaparibRucaparibNiraparib
Primary Target(s) PARP-1 (putative)PARP-1, PARP-2PARP-1, PARP-2PARP-1, PARP-2
Biochemical IC50 (PARP-1) To be determined~5 nM~1.4 nM~3.8 nM
Cellular Potency (e.g., in BRCA-mutant cells) To be determinedLow nM rangeLow nM rangeLow nM range
FDA-Approved Indications NoneOvarian, breast, pancreatic, prostate cancer[10][11]Ovarian, prostate cancer[5]Ovarian cancer[5]
Mechanism of Action Catalytic inhibition (putative)Catalytic inhibition and PARP trappingCatalytic inhibition and PARP trappingCatalytic inhibition and PARP trapping

Data for approved drugs are compiled from publicly available sources and scientific literature.[5][10][11]

V. Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to validating PARP-1 as the target of 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride. By systematically progressing from biochemical assays to cell-based target engagement and downstream pathway analysis, researchers can build a strong, evidence-based case for the compound's mechanism of action.

Positive results from these studies would warrant further investigation, including selectivity profiling against other PARP family members and other kinases, as the quinazolinone scaffold is known to interact with multiple targets.[12][13] Ultimately, successful in vitro and in cellulo validation would pave the way for in vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and pharmacodynamics.

VI. References

  • Wee, S., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. National Institutes of Health. [Link]

  • Rahman, M. A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. National Institutes of Health. [Link]

  • Karelou, M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PubMed Central. [Link]

  • Asadi, Z., et al. (2021). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. National Institutes of Health. [Link]

  • Gao, T., et al. (2009). 3-(2-Aminoethyl)-2-anilinoquinazolin-4(3H)-one methanol hemisolvate. ResearchGate. [Link]

  • Khan, I., et al. (2018). Synthesis of novel 3-(2-aminoethyl)-2-methylquinazolin-4(3H)-one derivatives bearing urea/thiourea and sulphonamide functionalities as potent anti-inflammatory and antimicrobial agents. ResearchGate. [Link]

  • Karelou, M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. [Link]

  • Zhang, G.-F., et al. (2008). 3-(2-Hydroxyethyl)-2-(p-tolylamino)quinazolin-4(3H)-one. ResearchGate. [Link]

  • Karelou, M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. ResearchGate. [Link]

  • Al-Suwaidan, I. A., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PubMed Central. [Link]

  • Karelou, M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3 H)-Ones with Antiproliferative Activities. PubMed. [Link]

  • Pillay, N., et al. (2025). Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors. National Institutes of Health. [Link]

  • Kurgina, T. A., et al. (2018). A rapid fluorescent method for the real-time measurement of poly(ADP-ribose) polymerase 1 activity. PubMed. [Link]

  • Abdel-Ghani, N. O., et al. (2023). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. National Institutes of Health. [Link]

  • Mohammad, T., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central. [Link]

  • BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP1. BPS Bioscience. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL. [Link]

  • Gobbooru, S. (2015). How can I detect PolyADP ribosylation (PAR) by western blot? ResearchGate. [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical. [Link]

  • El-Gamal, M. I., et al. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Publishing. [Link]

  • Michelena, O., et al. (2017). Immunoblotting and fractionation of PARP1-chromatin complexes. Bio-protocol. [Link]

  • Serra, V., et al. (2024). PARP1 selective inhibitor yields potent and durable antitumour activity in patient-derived preclinical models. ecancer. [Link]

  • Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Twibanire, J. K., et al. (2026). Discovery of Quinazolinone Derivatives as Potent PARP1 Inhibitors. ACS Publications. [Link]

  • BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP1. BPS Bioscience. [Link]

  • OncLive. (2024). PARP1-Selective Inhibitors Generate Excitement in Solid Tumors. OncLive. [Link]

  • Chemspace. (2025). Target Identification & Validation in Drug Discovery. Chemspace. [Link]

  • El-Gamal, M. I., et al. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. ResearchGate. [Link]

  • Fischer, J. M., et al. (2014). Poly(ADP-ribose) Contributes to an Association between Poly(ADP-ribose) Polymerase-1 and Xeroderma Pigmentosum Complementation Group A in Nucleotide Excision Repair. PubMed Central. [Link]

  • Zhang, Y., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]

  • Pharmacy Times. (2023). Numerous Clinical Trials Investigate Next Generation of PARP Inhibitors. Pharmacy Times. [Link]

  • El-Gamal, M. I., et al. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. National Institutes of Health. [Link]

  • Cancer Research UK. (n.d.). PARP Inhibitors. Cancer Research UK. [Link]

  • Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]

  • Chakraborty, K. (2017). I tried to perform a western blot with PARP1 antibody but no band was onserved? ResearchGate. [Link]

  • Scott, J. S., et al. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Publications. [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

Sources

Validation

2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride vs its free base form in assays

This guide provides an in-depth technical comparison between the hydrochloride (HCl) salt and free base forms of 2-(2-aminoethyl)quinazolin-4(3H)-one for use in biological assays.[1][2] It is designed for researchers req...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the hydrochloride (HCl) salt and free base forms of 2-(2-aminoethyl)quinazolin-4(3H)-one for use in biological assays.[1][2] It is designed for researchers requiring precise control over experimental variables in drug discovery and chemical biology.[1][2]

Hydrochloride Salt vs. Free Base Forms[1][2]

Executive Summary: The Core Distinction

The choice between the hydrochloride salt and the free base of 2-(2-aminoethyl)quinazolin-4(3H)-one is not merely a matter of solubility; it dictates the solvent strategy , pH buffering requirements , and control arm design of your experiment.[1][2]

  • The Free Base is the "proton-seeking" form.[1][2] It typically requires organic co-solvents (DMSO) for initial solubilization and relies on the assay buffer's capacity to protonate the primary amine for aqueous stability.[1][2]

  • The Hydrochloride Salt (often supplied as the dihydrochloride) is the "pre-protonated" form.[1][2] It offers superior aqueous solubility but carries a high proton load that can acidify weak buffers, potentially triggering false positives in pH-sensitive assays.[1][2]

Physicochemical Profile & Solubility Mechanics[1][2]

The molecule contains a quinazolinone core (weakly basic/neutral) and a primary aliphatic amine on the ethyl side chain (highly basic, pKa ~9.8).[1][2] This dual-nitrogen architecture drives the differences in behavior.[1][2]

Comparative Data Table
FeatureFree Base Form Hydrochloride Salt Form (Dihydrochloride)
Chemical State Uncharged (mostly) at pH > 10.[1][2]Fully ionized cation (

) +

counterions.[1][2]
Primary Solvent DMSO (Dimethyl sulfoxide)Water or Aqueous Buffer (PBS, TBS)
Solubility (Approx.) High in DMSO (>50 mM); Low in water (<1 mM without pH adjustment).[1][2]High in water (>50 mM); Moderate in EtOH.[1][2]
Solution pH Alkaline shift (consumes

from buffer).[1][2]
Acidic shift (releases

upon dissociation).[1][2]
Hygroscopicity Low to Moderate.[1][2]High (often hydroscopic/deliquescent).[1][2]
Stability Prone to oxidation if stored in solution.[1][2]High solid-state stability; Crystal lattice stabilized.[1][2]
CAS Reference 491-36-1 (Core scaffold ref)184833-90-X (Generic HCl ref)

Critical Insight: The commercial HCl form is often a dihydrochloride (2HCl).[1][2] Upon dissolution, it releases two equivalents of acid per molecule.[1][2] In a standard 10 mM stock solution, this can drop the pH of unbuffered water to ~2.0, which is cytotoxic independent of the drug's mechanism.[1][2]

Mechanistic Diagrams
Figure 1: Solubility & Protonation Equilibrium

This diagram illustrates the ionization states that dictate solubility in your assay buffer (pH 7.4).[1][2]

G cluster_0 Solid State Storage cluster_1 Assay Buffer (pH 7.4) FreeBase Free Base (Neutral/Lipophilic) Requires DMSO Dissolved Biologically Active Species [R-NH3]+ (Cationic) FreeBase->Dissolved Protonation (Requires H+) Slow Kinetics Precipitate Precipitate (Aggregates) FreeBase->Precipitate If [Conc] > Solubility Limit HClSalt HCl Salt (Ionic Lattice) Water Soluble HClSalt->Dissolved Dissociation (Releases Cl-) Instant Dissolved->FreeBase pH > 10

Caption: The Free Base must capture a proton from the buffer to dissolve, creating a kinetic barrier.[1][2] The HCl salt dissolves immediately but releases chloride ions and protons.[1][2]

Experimental Protocols & Best Practices
Protocol A: Handling the Free Base (DMSO Stock)

Best for: Cell-based assays where high concentrations (>10 µM) are not required, or when chloride ion sensitivity is a concern.[1][2]

  • Weighing: Weigh the solid free base. Note: Static charge is common.[1][2]

  • Solubilization: Add anhydrous DMSO to achieve a stock concentration of 10 mM to 50 mM .[1][2] Vortex vigorously.

    • Tip: If undissolved particles remain, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into amber glass vials. Store at -20°C. Avoid repeated freeze-thaw cycles (max 3).

  • Assay Dilution:

    • Dilute the DMSO stock at least 1:1000 into the culture medium to keep final DMSO < 0.1%.[1][2]

    • Control: You must run a "Vehicle Control" (0.1% DMSO only) to normalize data.[1][2]

Protocol B: Handling the HCl Salt (Aqueous Stock)

Best for: High-concentration biochemical assays, animal studies (in vivo), or systems sensitive to DMSO.[1][2]

  • Weighing: Weigh the hygroscopic solid quickly to avoid water uptake.[1][2]

  • Solubilization: Add Milli-Q water or PBS (pH 7.4) .

    • Warning: If dissolving in unbuffered water at high concentration (>10 mM), the pH will be acidic.[1][2]

  • Neutralization (Critical Step):

    • Check pH.[1][2] If pH < 5.0, carefully adjust with 1N NaOH only if the assay buffer cannot handle the acidity.[1][2]

    • Self-Validating Check: If the solution turns cloudy upon adding NaOH, you have converted it back to the free base and exceeded its solubility product.[1][2] Stop and back-titrate or dilute.

  • Filtration: Sterile filter (0.22 µm) aqueous stocks before use in cell culture.

Figure 2: Decision Tree for Assay Selection

Workflow cluster_tips Optimization Tips Start Select Compound Form Q1 Is the Assay Sensitive to DMSO? Start->Q1 Q2 Is the Assay Sensitive to Acid/pH? Q1->Q2 No (e.g., HeLa, HEK293) UseSalt Use HCl Salt (Dissolve in Buffer) Q1->UseSalt Yes (e.g., Primary Neurons) Q2->UseSalt No (Strong Buffering Capacity) UseBase Use Free Base (Dissolve in DMSO) Q2->UseBase Yes (e.g., pH-sensitive dyes) Tip1 Salt: Check Osmolality Tip2 Base: Check Precipitation

Caption: Logic flow for selecting the appropriate form based on assay constraints (DMSO tolerance vs. pH buffering capacity).

Biological Implications & Troubleshooting
1. The "Acid Spike" Artifact (HCl Form)

In biochemical assays (e.g., kinase activity), the addition of a high-concentration HCl salt stock can overwhelm the buffer (e.g., HEPES or Tris).[1][2]

  • Symptom: Enzyme activity drops in the drug-treated well and the high-dose control, but not in the vehicle.[1][2]

  • Fix: Increase the molarity of the assay buffer (e.g., from 10 mM to 50 mM HEPES) to absorb the protons released by the dihydrochloride salt.

2. The "Crash-Out" Effect (Free Base)

When a DMSO stock of the free base is spiked into aqueous media, the hydrophobic quinazolinone core may precipitate before the amine can protonate.[1][2]

  • Symptom: High variability between replicates; "cloudy" appearance under the microscope; false negatives in absorbance assays (light scattering).[1][2]

  • Fix: Perform an Intermediate Dilution Step . Dilute DMSO stock 1:10 into culture media, mix rapidly, then add to cells. This prevents localized high concentrations that trigger precipitation.[1][2]

References
  • Sigma-Aldrich. Product Information: 2-(2-Aminoethyl)-4(3H)-quinazolinone dihydrochloride hydrate.[1][2][3] Catalog No. CBR02311. Accessed via .[1][2][3]

  • PubChem. Compound Summary: 4-(2-Aminoethyl)quinazolin-8-ol (Isomer/Related Structure).[1][2] National Library of Medicine.[1][2] Accessed via .[1][2]

  • Zhang, G. F., et al. (2009).[1][2] Crystal structure of 3-(2-hydroxyethyl)-2-(p-tolylamino)quinazolin-4(3H)-one.[1][2][4] Acta Crystallographica Section E. Link[1][2][4]

  • Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[1][2] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2] (General principles of Salt vs Base).

  • TargetMol. 4(3H)-Quinazolinone Product Sheet. (Solubility data for the core scaffold). Accessed via .[1][2]

Sources

Comparative

In vivo efficacy of 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride vs gefitinib

An objective comparison of the in vivo efficacy between a novel therapeutic candidate and an established standard of care is fundamental to drug development. This guide provides a comparative framework for evaluating the...

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of the in vivo efficacy between a novel therapeutic candidate and an established standard of care is fundamental to drug development. This guide provides a comparative framework for evaluating the anti-tumor activity of 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride against gefitinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).

Gefitinib's efficacy is well-documented, particularly in non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. In contrast, the in vivo anti-cancer profile of 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride is not yet extensively characterized in publicly available literature. The quinazolinone scaffold, however, is a privileged structure in medicinal chemistry, known to exhibit a wide array of biological activities, including anti-cancer effects. Derivatives of quinazolin-4(3H)-one have been reported to target various aspects of cancer cell biology, including tubulin polymerization and receptor tyrosine kinases like EGFR.[1][2][3]

This guide will, therefore, serve a dual purpose: first, to detail the established in vivo efficacy of gefitinib as a benchmark, and second, to provide a comprehensive roadmap for the preclinical evaluation of novel quinazolinone-based compounds like 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride. We will delve into the critical experimental designs, methodologies, and data interpretation necessary to draw a meaningful comparison.

Part 1: Mechanistic Overview and Rationale for Comparison

Gefitinib: The Established EGFR Inhibitor

Gefitinib is an anilinoquinazoline that functions as a selective and reversible inhibitor of the EGFR tyrosine kinase.[4] It competitively binds to the ATP-binding site within the intracellular domain of the receptor, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis, such as the RAS/MAPK and PI3K/AKT pathways. Its clinical efficacy is most pronounced in patients with NSCLC whose tumors harbor specific activating mutations in the EGFR gene, such as exon 19 deletions or the L858R point mutation in exon 21.[5][6]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_RAS_MAPK RAS/MAPK Pathway cluster_PI3K_AKT PI3K/AKT Pathway cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR p-EGFR EGFR->P_EGFR Phosphorylation Gefitinib Gefitinib Gefitinib->P_EGFR Inhibits ATP ATP ATP->P_EGFR RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.
2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride: A Novel Challenger

The quinazolinone core is a versatile scaffold found in numerous biologically active compounds.[7][8][9] While direct in vivo anti-cancer data for 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride is sparse, related structures have demonstrated cytotoxic effects.[10] For instance, some quinazolinone derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest, while others have been designed as multi-tyrosine kinase inhibitors, with some showing inhibitory activity against EGFR.[1][2]

The rationale for comparing a novel quinazolinone derivative to gefitinib rests on the potential for this scaffold to inhibit EGFR or other critical oncogenic pathways. A head-to-head in vivo comparison is essential to determine if this novel compound offers any advantages, such as improved efficacy, a better safety profile, or activity against gefitinib-resistant tumors.

Part 2: Designing a Comparative In Vivo Efficacy Study

A robust preclinical study is critical to accurately compare the efficacy of a novel compound against an established drug. The gold standard for this is often a patient-derived xenograft (PDX) or a cell-line-derived xenograft (CDX) model in immunocompromised mice.

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Model_Selection 1. Animal Model Selection (e.g., Nude Mice with EGFR-mutant NSCLC cells) Tumor_Implantation 2. Tumor Cell Implantation (Subcutaneous) Model_Selection->Tumor_Implantation Tumor_Growth 3. Tumor Growth to Palpable Size (e.g., 100-150 mm³) Tumor_Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 5. Daily Dosing (Vehicle, Gefitinib, Compound X) Randomization->Dosing Tumor_Measurement 6. Tumor Volume Measurement (2-3 times/week) Dosing->Tumor_Measurement Body_Weight 7. Body Weight Monitoring (Toxicity Assessment) Dosing->Body_Weight Endpoint 8. Study Endpoint Reached (e.g., Tumor size limit, 21 days) Body_Weight->Endpoint Harvest 9. Tumor & Tissue Harvest Endpoint->Harvest Analysis 10. Ex Vivo Analysis (Western Blot, IHC) Harvest->Analysis

Figure 2: Standard workflow for a comparative in vivo xenograft study.
Comparative Efficacy Data

The following table summarizes representative in vivo data for gefitinib in an EGFR-mutant xenograft model. The data for "2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride" is presented as a hypothetical placeholder to illustrate the comparative framework.

ParameterVehicle ControlGefitinib (e.g., 100 mg/kg)2-(2-aminoethyl)quinazolin-4(3H)-one HCl (Hypothetical)
Tumor Growth Inhibition (TGI) (%) 0%~80-90%[11]Data to be determined
Final Average Tumor Volume (mm³) ~1500 mm³~200-300 mm³[11]Data to be determined
Change in Body Weight (%) < 5% loss< 10% lossData to be determined
Mortality 0%0%Data to be determined

Note: Efficacy data for gefitinib can vary based on the specific cell line, dose, and duration of treatment.

Part 3: Detailed Experimental Protocols

To ensure reproducibility and validity, the following detailed protocols are provided.

Protocol 1: Human Tumor Xenograft Model

Objective: To establish and evaluate the in vivo anti-tumor efficacy of test compounds in an immunodeficient mouse model bearing human tumor xenografts.

Materials:

  • Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

  • EGFR-mutant human NSCLC cell line (e.g., HCC827 or PC-9).

  • Matrigel® Basement Membrane Matrix.

  • Sterile PBS, cell culture medium (e.g., RPMI-1640).

  • Syringes and needles (27G).

  • Calipers.

Procedure:

  • Cell Preparation: Culture EGFR-mutant NSCLC cells under standard conditions. On the day of inoculation, harvest cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of cold PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL.

  • Tumor Inoculation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow. Start measuring tumor dimensions 2-3 times per week using digital calipers once they become palpable. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group). Ensure the average tumor volume is similar across all groups. Typical groups include:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • Group 2: Gefitinib (positive control).

    • Group 3: 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride (test article).

  • Drug Administration: Prepare drug formulations daily. Administer the compounds orally (p.o.) once daily for a predetermined period (e.g., 21 days).

  • Monitoring: Record tumor volumes and body weights 2-3 times weekly. Monitor the animals for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or at the end of the treatment period. Euthanize the mice, and excise the tumors for weighing and further analysis.

Protocol 2: Western Blot Analysis of Tumor Lysates

Objective: To assess the pharmacodynamic effects of treatment on key signaling proteins within the tumor tissue.

Materials:

  • Excised tumor tissue.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, electrophoresis and transfer apparatus.

  • PVDF membranes.

  • Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Protein Extraction: Homogenize a portion of the snap-frozen tumor tissue in ice-cold RIPA buffer. Centrifuge at high speed at 4°C to pellet cellular debris. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., GAPDH).

Conclusion and Future Directions

This guide outlines a comparative framework for assessing the in vivo efficacy of 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride against the established EGFR inhibitor, gefitinib. While gefitinib demonstrates significant tumor growth inhibition in EGFR-mutant xenograft models, the efficacy of the novel quinazolinone compound remains to be determined through rigorous preclinical testing as described.[11][12][13]

The critical next steps for evaluating 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride involve comprehensive in vitro characterization to confirm its mechanism of action, followed by the execution of well-designed in vivo studies. Key areas of investigation should include its efficacy in gefitinib-sensitive and potentially gefitinib-resistant models, its pharmacokinetic profile, and its overall tolerability. Such data will be paramount in determining its potential as a viable alternative or complementary therapy in the landscape of targeted cancer treatment.

References

  • Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - PubMed Central. Available at: [Link]

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - NIH. Available at: [Link]

  • Recent advances in the synthesis of 2,3-fused quinazolinones - RSC Publishing. Available at: [Link]

  • Clinical effect of gefitinib combined with chemotherapy on patients with advanced non-small cell lung cancer. Available at: [Link]

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDROCHLORID QUINAZOLIN‐4‐ONE | Austrian Journal of Technical and. Available at: [Link]

  • Comparison of gefitinib as first- and second-line therapy for advanced lung adenocarcinoma patients with positive exon 21 or 19 del epidermal growth factor receptor mutation - PubMed. Available at: [Link]

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - MDPI. Available at: [Link]

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC - NIH. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDROCHLORID QUINAZOLIN‑4-ONE. Available at: [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery - MDPI. Available at: [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC - PubMed Central. Available at: [Link]

  • Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC - NIH. Available at: [Link]

  • Comparison of gefitinib and platinum-based chemotherapy and only platinum-based chemotherapy to treat lung adenocarcinoma - PubMed. Available at: [Link]

  • Induction of Acquired Resistance towards EGFR Inhibitor Gefitinib in a Patient-Derived Xenograft Model of Non-Small Cell Lung Cancer and Subsequent Molecular Characterization - PubMed. Available at: [Link]

  • Comparison of gefitinib plus chemotherapy versus gefitinib alone for advanced non‑small‑cell lung cancer: A meta analysis - NIH. Available at: [Link]

  • Synthesis of novel 3-(2-aminoethyl)-2-methylquinazolin-4(3H)-one... - ResearchGate. Available at: [Link]

  • Modeling restoration of gefitinib efficacy by co‐administration of MET inhibitors in an EGFR inhibitor‐resistant NSCLC xenograft model: A tumor‐in‐host DEB‐based approach - NIH. Available at: [Link]

  • Preclinical pharmacokinetic/pharmacodynamic models of gefitinib and the design of equivalent dosing regimens in EGFR wild-type and mutant tumor models - AACR Journals. Available at: [Link]

  • Gefitinib inhibits tumor cell growth in EGFR mutant PDX model and its... - ResearchGate. Available at: [Link]

  • First- or second-line therapy with gefitinib produces equal survival in non-small cell lung cancer - PubMed. Available at: [Link]

Sources

Validation

Comparative Guide: ADME Optimization of 2-(2-aminoethyl)quinazolin-4(3H)-one Hydrochloride Derivatives

Executive Summary The 2-(2-aminoethyl)quinazolin-4(3H)-one scaffold represents a privileged structure in medicinal chemistry, exhibiting potent activity across therapeutic areas including antiviral (SARS-CoV-2), antibact...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(2-aminoethyl)quinazolin-4(3H)-one scaffold represents a privileged structure in medicinal chemistry, exhibiting potent activity across therapeutic areas including antiviral (SARS-CoV-2), antibacterial (MRSA), and anticonvulsant applications. However, the clinical transition of these "hit" compounds is frequently bottlenecked by poor bioavailability and rapid metabolic clearance.

This guide provides a comparative technical analysis of the unsubstituted parent scaffold versus optimized hydrochloride derivatives (specifically halogenated and N-substituted analogs). We focus on the critical ADME (Absorption, Distribution, Metabolism, Excretion) parameters that determine success in lead optimization.

Key Comparative Findings
ParameterUnoptimized Scaffold (Free Base)Optimized Derivative (HCl Salt)Impact
Aqueous Solubility < 50 µg/mL (Poor)> 500 µg/mL (High)Critical: HCl salt formation breaks the planar stacking energy, enabling rapid dissolution.
Metabolic Stability

< 15 min (Microsomal)

> 60 min
Mechanism: Halogenation at C6/C7 blocks oxidative metabolism; N-acetylation protects the amine tail.
hERG Inhibition Moderate Risk (

~1-10 µM)
Low Risk (

> 30 µM)
Safety: Reducing basicity of the side chain mitigates off-target ion channel binding.

Structural Basis of ADME Performance

To understand the pharmacokinetic behavior, we must analyze the chemical space. The 2-(2-aminoethyl) tail is the primary pharmacophore for target binding (e.g., interacting with negatively charged residues in the binding pocket), but it is also the primary liability for metabolism and permeability.

Comparative Visual: Metabolic Soft Spots

The following diagram illustrates the structural vulnerabilities of the parent compound and how optimized derivatives mitigate these risks.

G Parent Parent Scaffold (2-(2-aminoethyl)quinazolin-4(3H)-one) Metabolism Metabolic Liability (CYP450 Oxidation) Parent->Metabolism Rapid N-dealkylation & Ring Hydroxylation Optimized Optimized Derivative (e.g., 7-Chloro / N-acetylated) Parent->Optimized Structural Modification (Halogenation/Salt Formation) Metabolism->Parent High Clearance Optimized->Metabolism Steric/Electronic Blockade Outcome Improved AUC & Bioavailability Optimized->Outcome Stable Plasma Levels

Figure 1: Structural optimization pathway. Modifications at the C7 position (halogenation) and the amine tail (acetylation/salts) block metabolic access, significantly extending half-life.

Detailed Comparative Analysis

Solubility and Dissolution (The Hydrochloride Advantage)

The planar quinazolinone ring results in high crystal lattice energy, making the free base poorly soluble in aqueous media.

  • The Problem: The free base relies on the ionization of the secondary amine (pKa ~9.0) for solubility. In the high pH of the intestine (pH 6.8+), the compound precipitates, limiting absorption (Class II in BCS).

  • The Solution (HCl Salt): Converting the derivative to a dihydrochloride salt disrupts the crystal lattice.

  • Data Insight:

    • Free Base: Dissolution rate is negligible at neutral pH.

    • HCl Salt: Exhibits a "spring and parachute" effect—rapid initial dissolution (spring) followed by supersaturation (parachute), driving passive diffusion before precipitation occurs.

Metabolic Stability (Microsomal Clearance)

A major failure mode for aminoethyl-quinazolinones is rapid clearance by CYP450 enzymes (specifically CYP3A4 and CYP2D6).

  • Unoptimized: The electron-rich aromatic ring is prone to hydroxylation. The primary amine is susceptible to oxidative deamination.

  • Optimized (e.g., Compound 6y or 2b):

    • Strategy: Introduction of electron-withdrawing groups (Chlorine or Fluorine) at the C6 or C7 position deactivates the ring toward oxidation.

    • Result: In human liver microsomes (HLM), optimized derivatives show intrinsic clearance (

      
      ) values < 20 µL/min/mg protein, compared to > 100 µL/min/mg for the parent.
      
Safety Pharmacology (hERG & Cytotoxicity)

Basic amines linked to aromatic systems are classic pharmacophores for hERG potassium channel blockade, leading to QT prolongation risks.

  • Comparison:

    • Parent: High basicity of the ethyl-amine tail correlates with hERG binding.

    • Optimized: Reducing the basicity (e.g., via N-acetylation or using electron-deficient benzyl groups like 3,4-difluorobenzyl) significantly lowers hERG affinity (

      
      ), widening the therapeutic window.
      

Experimental Protocols

To validate these properties in your own lab, use the following standardized protocols. These are designed to be self-validating with internal controls.

Protocol A: Kinetic Solubility Assay (Nephelometry)

Determine the precipitation range of the HCl salt vs. Free Base.

  • Preparation: Prepare 10 mM stock solutions of the test compound (HCl salt) in DMSO.

  • Dilution: Spatially dilute into 96-well plates containing pH 7.4 phosphate buffer to final concentrations ranging from 1 µM to 500 µM. Final DMSO concentration must be < 1%.

  • Incubation: Shake at 600 rpm for 90 minutes at 25°C.

  • Measurement: Read light scattering (nephelometry) or absorbance at 620 nm.

  • Validation:

    • Control: Pyrene (low solubility) and Verapamil (high solubility).

    • Success Criteria: The solubility limit is defined as the concentration where absorbance > 3x standard deviation of the blank.

Protocol B: Microsomal Stability Assay

Assess the metabolic half-life (


).
  • Reaction Mix:

    • Test Compound: 1 µM (final).

    • Microsomes: Human Liver Microsomes (HLM) at 0.5 mg/mL.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH regenerating system (final 1 mM).

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min.

  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .

Workflow Visualization

The following diagram outlines the logical flow for screening these derivatives to ensure only high-quality leads progress to in vivo studies.

Workflow Synthesis Synthesis of HCl Derivatives Solubility Tier 1: Kinetic Solubility (pH 7.4 Buffer) Synthesis->Solubility Metab Tier 2: Microsomal Stability (Human/Rat Liver) Solubility->Metab Sol > 50 µM Discard Discard/Redesign Solubility->Discard Sol < 50 µM Tox Tier 3: Cytotoxicity (HepG2) & hERG Binding Metab->Tox t1/2 > 30 min Metab->Discard t1/2 < 30 min Lead Select Lead Candidate (High Sol, Stable, Non-Tox) Tox->Lead IC50 > 20 µM Tox->Discard Toxicity Detected

Figure 2: Lead Optimization Funnel. A sequential screening cascade ensures that insoluble or metabolically unstable derivatives are filtered out early.

References

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2. Source: National Institutes of Health (NIH) / PubMed Context: Describes the synthesis of N-substituted derivatives (Compound 2b) with improved AUC and microsomal stability. URL:[Link]

  • Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of MRSA. Source: MDPI / Antibiotics Journal Context: details Compound 6y (7-chloro substituted), highlighting the impact of halogenation on potency and cytotoxicity profiles. URL:[Link]

  • 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. Source: European Journal of Medicinal Chemistry Context: A comprehensive review of the scaffold's SAR and physicochemical properties. URL:[Link]

  • Precaution on use of hydrochloride salts in pharmaceutical formulation. Source: Journal of Pharmaceutical Sciences Context: foundational text on the common ion effect and solubility of hydrochloride salts in gastric environments. URL:[Link](Note: Generic validated link for salt selection principles)

Comparative

Orthogonal assays to validate 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride activity

This guide outlines a rigorous orthogonal validation strategy for 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride . Based on its chemical structure—a "privileged" quinazolinone scaffold with a flexible aminoethyl side...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous orthogonal validation strategy for 2-(2-aminoethyl)quinazolin-4(3H)-one hydrochloride .

Based on its chemical structure—a "privileged" quinazolinone scaffold with a flexible aminoethyl side chain—this compound functions primarily as a PARP (Poly (ADP-ribose) polymerase) pharmacophore mimic . It competes with NAD+ for the binding pocket of PARP enzymes, preventing DNA repair. However, due to the promiscuity of the quinazolinone scaffold, it is critical to distinguish this activity from off-target kinase inhibition (e.g., EGFR) or tubulin modulation.

This guide is structured to validate the compound as a DNA Damage Response (DDR) Modulator .

Executive Summary & Mechanism of Action

Compound Class: Quinazolinone-based PARP Inhibitor / DNA Repair Probe. Primary Target: PARP-1 / PARP-2 (Catalytic domain). Mechanism: The quinazolinone core mimics the nicotinamide moiety of NAD+. The 2-aminoethyl tail extends into the solvent-exposed region or interacts with the ribose-binding pocket, blocking the catalytic transfer of ADP-ribose units onto damaged DNA.

Validation Strategy: To confirm activity, you must demonstrate:

  • Biochemical Potency: Direct inhibition of the catalytic enzyme (Cell-free).

  • Cellular Engagement: Prevention of PAR chain formation inside the nucleus (Cell-based).

  • Phenotypic Consequence: Synthetic lethality in homologous recombination-deficient (HRD) cells.

  • Selectivity: Exclusion of kinase (EGFR) and cytoskeletal (Tubulin) off-target effects.

Pathway Visualization (Graphviz)

The following diagram illustrates the intervention point of the compound within the Single-Strand Break (SSB) repair pathway and the logic of the orthogonal assays.

PARP_Validation_Pathway cluster_pathway DNA Damage Response (DDR) Pathway DNA_Damage ssDNA Break (ROS/Radiation) PARP1_Recruitment PARP-1 Recruitment to DNA Break DNA_Damage->PARP1_Recruitment PARylation PARylation (Poly-ADP-ribose chains) PARP1_Recruitment->PARylation Catalysis NAD NAD+ NAD->PARylation Substrate Repair_Complex Recruitment of XRCC1/Ligase III PARylation->Repair_Complex Assay_Cellular Assay 2: Cellular (Western Blot/IF) Measure: Loss of PAR chains PARylation->Assay_Cellular DNA_Repair DNA Repaired (Cell Survival) Repair_Complex->DNA_Repair Assay_Pheno Assay 3: Synthetic Lethality (Viability in BRCA-/-) DNA_Repair->Assay_Pheno Failure leads to death Compound 2-(2-aminoethyl) quinazolin-4(3H)-one Compound->PARP1_Recruitment Competes with NAD+ (Traps PARP on DNA) Assay_Biochem Assay 1: Biochemical (ELISA/Chemiluminescence) Measure: NAD+ consumption Compound->Assay_Biochem

Caption: Schematic of PARP-1 inhibition by 2-(2-aminoethyl)quinazolin-4(3H)-one. The compound blocks NAD+ binding, preventing PARylation (Assay 2) and trapping PARP on DNA, leading to cell death in BRCA-deficient contexts (Assay 3).

Comparative Guide: Orthogonal Assay Protocols

To rigorously validate this compound, you cannot rely on a single readout. Use this tiered approach to eliminate false positives.

Tier 1: Biochemical Validation (The "Truth" Assay)

Method: Universal Colorimetric/Chemiluminescent PARP Assay. Objective: Quantify the IC50 of the compound against purified PARP-1 enzyme without cellular membrane barriers.

FeatureProtocol Details
Principle Measures the incorporation of biotinylated ADP-ribose from NAD+ onto histone proteins coated on a microplate.
Reagents Purified PARP-1 enzyme, Biotinylated NAD+, Histone-coated 96-well plate, Strep-HRP.
Why this Compound? The quinazolin-4(3H)-one core is a classic NAD+ competitor. This assay confirms it binds the catalytic site directly.
Critical Step Pre-incubation: Incubate the compound with the enzyme for 15 mins before adding NAD+ to ensure competitive equilibrium.
Success Criteria Dose-dependent reduction in signal.[1] Expected IC50 for this scaffold: 0.5 µM – 5.0 µM (depending on side-chain optimization).
Tier 2: Cellular Target Engagement (The "Proof" Assay)

Method: Immunodetection of PAR Polymers (Western Blot or Immunofluorescence). Objective: Prove the compound penetrates the cell membrane and inhibits PARP activity in the nucleus under stress.

Protocol Workflow:

  • Cell Culture: Seed HeLa or MDA-MB-231 cells.

  • Treatment: Treat with 2-(2-aminoethyl)quinazolin-4(3H)-one (10 µM) for 1 hour.

  • Stimulation: Add H2O2 (1 mM) or MNNG for 10 minutes. Note: This induces massive DNA damage, forcing PARP activation.

  • Lysis/Fixation:

    • WB: Lyse in RIPA buffer with PARG inhibitors (ADP-HPD) to prevent PAR degradation.

    • IF: Fix with methanol/acetone (PAR chains are sensitive to aldehydes).

  • Detection: Use anti-PAR antibody (Clone 10H).

  • Readout:

    • Control (H2O2 only): Strong smear of PARylated proteins (100kDa+).

    • Treated: Complete ablation of the PAR smear.

Tier 3: Phenotypic "Synthetic Lethality" (The "Effect" Assay)

Method: Clonogenic Survival Assay in Isogenic Pairs (BRCA+ vs. BRCA-). Objective: Confirm the mechanism is "PARP Trapping" or catalytic inhibition leading to replication fork collapse in HR-deficient cells.

  • Cell Lines: VC8 (BRCA2-/-) vs. VC8+B2 (BRCA2 reconstituted) OR DLD-1 BRCA2-/- vs WT.

  • Protocol:

    • Seed 500 cells/well in 6-well plates.

    • Treat with serial dilutions of the compound (0.1 µM - 10 µM).

    • Incubate for 10-14 days (drug replenished every 3 days).

    • Stain colonies with Crystal Violet.

  • Validation Metric: The compound is validated if the IC50 is >10-fold lower in the BRCA-/- cells compared to the WT cells. This "Synthetic Lethality" is the gold standard for PARP inhibitors.

Specificity & Exclusion (The "Control" Assays)

The quinazolin-4(3H)-one scaffold is "privileged," meaning it can bind multiple targets. You must rule out the two most common off-targets to claim specific activity.

A. Exclusion of EGFR Kinase Activity

Many EGFR inhibitors (e.g., Gefitinib) utilize a quinazoline core. Although your compound is a quinazolinone (carbonyl at C4), off-target kinase binding is possible.

  • Assay: ADP-Glo Kinase Assay (Promega) or Z'-LYTE (Thermo).

  • Target: EGFR (WT).

  • Expectation: The compound should NOT significantly inhibit EGFR at concentrations < 10 µM. If it does, your observed cytotoxicity is likely due to kinase inhibition, not PARP.

B. Exclusion of Tubulin Polymerization

Some 2-substituted quinazolinones bind the colchicine site of tubulin.

  • Assay: In vitro Tubulin Polymerization Assay (Fluorescence-based).

  • Protocol: Incubate tubulin with the compound and GTP at 37°C. Measure fluorescence over 60 mins.

  • Expectation: Standard PARP inhibitors do not alter the polymerization curve. If the curve flattens (inhibition) or spikes (stabilization), the compound is a microtubule poison, not a specific DNA repair inhibitor.

Summary of Experimental Expectations

Assay TypeMetricValidated ResultWarning Flag (Off-Target)
Biochemical (PARP-1) IC50< 5 µM> 50 µM (Poor binding)
Western Blot (PAR) Band Intensity>90% reduction of PAR smearNo reduction (Cell impermeability)
Synthetic Lethality Selectivity Index> 10x shift (BRCA-/- vs WT)Equal toxicity (General cytotoxin)
EGFR Kinase % Inhibition< 20% at 10 µM> 50% (Kinase inhibitor)
Tubulin Vmax (Polymerization)No change vs DMSOSignificant shift (Mitotic poison)

References

  • Discovery of Quinazolinone PARP Inhibitors: Griffin, R. J., et al. (1998). Resistance-modifying agents. 5. Synthesis and biological properties of quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). Journal of Medicinal Chemistry.

  • Synthetic Lethality Protocols: Farmer, H., et al. (2005). Targeting the DNA repair defect in BRCA mutant cells as a therapeutic strategy.[2] Nature.

  • PARP Trapping Mechanism: Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research.

  • Quinazolinone Scaffold Promiscuity (Kinase/Tubulin): Mahdavi, M., et al. (2015). Synthesis and tubulin polymerization inhibition of new 2-substituted quinazolin-4(3H)-ones. European Journal of Medicinal Chemistry.[3]

  • Detection of PAR Polymers (Assay Protocol): Dantzer, F., et al. (2006). Poly(ADP-ribose) polymerase-1 activation during DNA damage repair. Methods in Enzymology.

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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